Chromium picolinate
描述
Structure
3D Structure of Parent
属性
IUPAC Name |
chromium(3+);pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H5NO2.Cr/c3*8-6(9)5-3-1-2-4-7-5;/h3*1-4H,(H,8,9);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDQOLKNTOMMTL-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].[Cr+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12CrN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1024831 | |
| Record name | Chromium picolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1024831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14639-25-9 | |
| Record name | Chromium(III) picolinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14639-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chromium picolinate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11255 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Chromium picolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1024831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chromium Picolinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.162 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHROMIUM PICOLINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S71T8B8Z6P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis and characterization of chromium picolinate for research
An In-depth Technical Guide to the Synthesis and Characterization of Chromium Picolinate (B1231196)
Introduction
Chromium picolinate, with the chemical formula Cr(C₅H₄N(CO₂))₃ or CrPic₃, is a coordination complex of trivalent chromium and picolinic acid.[1][2] It is a bright, reddish-pink compound utilized primarily as a nutritional supplement to support healthy glucose metabolism and insulin (B600854) function.[1][2] Trivalent chromium is considered an essential trace mineral and is believed to act as a cofactor for insulin, enhancing its ability to regulate carbohydrate, fat, and protein metabolism.[3] This technical guide provides detailed protocols for the synthesis of this compound, comprehensive methods for its characterization, and an overview of its role in key biological signaling pathways relevant to drug development and research.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of a chromium(III) salt with picolinic acid in an aqueous solution. The picolinate ligand acts as a bidentate chelating agent, coordinating with the chromium ion through the pyridine (B92270) nitrogen and the carboxylate oxygen to form a stable octahedral complex. Several methods exist, with variations in reaction conditions such as temperature, pH, and reaction time significantly impacting the yield and purity of the final product. A high-yield method involves controlled heating and pH adjustment. An alternative, one-step hydrothermal synthesis from 2-cyanopyridine (B140075) and a chromium salt has also been developed as a greener production process.
Experimental Protocol: High-Yield Aqueous Synthesis
This protocol is adapted from a method demonstrated to achieve high yields through optimized temperature and pH control.
-
Reactant Preparation:
-
Dissolve 5.12 g of chromium(III) chloride hexahydrate (CrCl₃·6H₂O) in 30 mL of deionized water in a 100 mL reaction vessel.
-
Add 7.1 g of picolinic acid to the solution. The molar ratio of picolinic acid to chromium should be at least 3:1.
-
-
pH Adjustment:
-
While stirring, slowly add a suitable base (e.g., 1M NaOH) to adjust the pH of the reaction mixture to between 3.5 and 4.2. A pH of 3.8 has been shown to produce optimal yields.
-
-
Reaction:
-
Heat the reaction mixture to a temperature between 70°C and 90°C (e.g., 70°C) with continuous stirring.
-
Maintain this temperature for 10 to 30 minutes (e.g., 10 minutes). A reddish-pink precipitate of this compound will form.
-
-
Isolation and Purification:
-
Cool the mixture to room temperature.
-
Filter the precipitate using vacuum suction.
-
Wash the collected solid with deionized water to remove any unreacted starting materials and byproducts.
-
Dry the purified this compound product in an oven at 105°C for 4 hours. The loss on drying should not exceed 4.0% of its weight.
-
Synthesis Data
The following table summarizes the quantitative parameters for the high-yield synthesis protocol.
| Parameter | Value | Reference |
| Reactant 1 | Chromium(III) Chloride Hexahydrate (CrCl₃·6H₂O) | |
| Reactant 2 | Picolinic Acid | |
| Molar Ratio (Picolinic Acid:Cr) | ≥ 3:1 | |
| Reaction Temperature | 70 - 90 °C | |
| Reaction pH | 3.5 - 4.2 | |
| Reaction Time | 10 - 30 minutes | |
| Expected Yield | ~97.0% |
Synthesis Workflow Diagram
Caption: Workflow for the high-yield synthesis of this compound.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. Key analytical techniques include Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Thermogravimetric Analysis (TGA), and X-ray Diffraction (XRD).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups and confirm the coordination of the picolinate ligand to the chromium ion. The coordination is evidenced by a characteristic shift in the vibrational frequency of the C=N bond in the pyridine ring.
-
Sample Preparation: Prepare a solid sample as a potassium bromide (KBr) pellet. Mix a small amount of the dried this compound sample with spectroscopic grade KBr powder and press it into a thin, transparent disk.
-
Data Acquisition: Record the spectrum in the mid-IR range (typically 4000–400 cm⁻¹).
-
Analysis: Identify characteristic peaks corresponding to the picolinate ligand and metal-ligand bonds. Compare the spectrum to that of free picolinic acid to identify coordination-induced shifts.
| Functional Group | Free Picolinic Acid (cm⁻¹) | This compound (cm⁻¹) | Significance | Reference |
| C=N Vibration | ~1602 | ~1566 | Shift confirms Cr-N coordination | |
| C-O Stretching (Carboxylate) | N/A | 1050 - 1200 | Indicates carboxylate group presence | |
| Metal-Ligand Vibrations | N/A | 500 - 700 | Indicates metal-ligand bond formation | |
| Cr-N Vibration | N/A | ~471 | Direct evidence of Cr-N bond |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the d-orbitals of the chromium(III) ion. The position and intensity of absorption bands are characteristic of the coordination environment.
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).
-
Data Acquisition: Scan the solution over the UV-Vis range (typically 200–800 nm) using a spectrophotometer.
-
Analysis: Identify the wavelengths of maximum absorbance (λmax) corresponding to d-d electronic transitions. For the hexaaquachromium(III) ion, absorption maxima are observed around 400 nm and 580 nm.
| Compound / Ion | λmax (nm) | Solvent/Medium | Reference |
| This compound | 264 | Acetonitrile:Water | |
| Hexaaquachromium(III) | ~400, ~580 | Aqueous | |
| Cr(III) Complex with EATDB | 573 | Aqueous (pH 8) |
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability and composition of the complex by measuring changes in mass as a function of temperature. For this compound monohydrate, TGA can distinguish the loss of water from the decomposition of the organic ligands.
-
Sample Preparation: Place a small, accurately weighed amount of the this compound sample into a TGA crucible.
-
Data Acquisition: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 20–800 °C).
-
Analysis: Analyze the resulting thermogram (mass vs. temperature) to identify distinct mass loss steps. The first step typically corresponds to dehydration, followed by the decomposition of the picolinate ligands at higher temperatures, ultimately yielding chromium oxide.
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Description | Reference |
| Dehydration | 60 - 145 | ~4.1 | Loss of one water molecule from [Cr(pic)₃]·H₂O | |
| Ligand Decomposition | 270 - 450 | ~77.8 | Pyrolysis of the three picolinate ligands | |
| Final Product | >450 °C | - | Formation of Chromium(III) Oxide (Cr₂O₃) |
X-ray Diffraction (XRD)
XRD is a powerful technique for determining the crystalline structure of the synthesized compound. It provides information on the crystal system, unit cell dimensions, and phase purity.
-
Sample Preparation: Finely grind the crystalline this compound powder to ensure random orientation of the crystallites.
-
Data Acquisition: Mount the powder sample in an X-ray diffractometer. Collect the diffraction pattern by scanning a range of 2θ angles.
-
Analysis: Analyze the positions (2θ angles) and intensities of the diffraction peaks. Compare the obtained pattern with reference data to confirm the crystal structure.
| Parameter | Value | Reference |
| Crystal System | Monoclinic | |
| Space Group | C2/c | |
| a (Å) | 30.219 | |
| b (Å) | 8.529 | |
| c (Å) | 13.942 | |
| β (°) | 95.141 | |
| Formula Weight ( g/mol ) | 436.32 |
Mechanism of Action and Signaling Pathways
This compound is believed to improve insulin sensitivity and glucose metabolism by modulating key signaling pathways. While the precise mechanism is not fully elucidated, research suggests it enhances the insulin signaling cascade. Chromium has been shown to increase the activity of insulin receptor β and downstream effectors like PI3-kinase and Akt, which promotes the translocation of GLUT4 glucose transporters to the cell surface. Additionally, chromium may act by down-regulating PTP-1B, a negative regulator of insulin signaling, and by activating the AMPK pathway, further contributing to increased glucose uptake.
Insulin Signaling Pathway Diagram
Caption: Insulin signaling pathway and the modulatory effects of this compound.
Conclusion
This guide has provided a comprehensive overview of the synthesis and characterization of this compound for research and development purposes. The detailed protocols for a high-yield synthesis and various analytical characterization techniques—FTIR, UV-Vis, TGA, and XRD—offer a robust framework for producing and validating this compound. The summarized data and workflow diagrams serve as practical resources for researchers. Understanding the synthesis and physicochemical properties of this compound is the foundation for further investigation into its biological mechanisms, particularly its role in enhancing insulin signaling, which remains a critical area of study for metabolic diseases.
References
The Impact of Chromium Picolinate on Key Biochemical Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromium, an essential trace mineral, plays a crucial role in the metabolism of carbohydrates, fats, and proteins. In its trivalent form, particularly as chromium picolinate (B1231196) (CrPic), it has been extensively studied for its potential to modulate various biochemical pathways, primarily those related to insulin (B600854) sensitivity and glucose homeostasis. This technical guide provides an in-depth overview of the core biochemical pathways influenced by chromium picolinate supplementation, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved. The information herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
Insulin Signaling and Glucose Metabolism
This compound has been shown to positively influence insulin signaling and glucose metabolism, although the precise molecular mechanisms are multifaceted and continue to be an area of active research.
Enhancement of Insulin Receptor Activity
One of the primary proposed mechanisms of CrPic action is the potentiation of insulin receptor (IR) signaling. While CrPic itself does not appear to directly bind to the insulin receptor, it is thought to enhance the downstream signaling cascade following insulin binding. Some studies suggest that chromium may increase the phosphorylation of the insulin receptor and its substrates, such as insulin receptor substrate-1 (IRS-1). However, other research indicates that CrPic's effects on glucose transport can occur independently of the canonical insulin signaling proteins like the insulin receptor, IRS-1, phosphatidylinositol 3-kinase (PI3K), and Akt.[1][2]
Modulation of GLUT4 Translocation via Cholesterol Homeostasis
A significant body of evidence points to a novel mechanism involving the regulation of cellular cholesterol homeostasis.[2][3] this compound treatment in adipocytes has been shown to decrease plasma membrane cholesterol.[3] This reduction in membrane cholesterol is associated with an increase in the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane, thereby enhancing insulin-stimulated glucose uptake. The accumulation of GLUT4-containing vesicles near the cell surface is a key step that is facilitated by the altered membrane fluidity resulting from cholesterol depletion.
Activation of AMP-Activated Protein Kinase (AMPK)
This compound has been demonstrated to increase the activity of 5' AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism. AMPK activation is a key mechanism by which CrPic is thought to exert its beneficial effects on glucose and lipid metabolism. Activated AMPK can phosphorylate and inhibit 3-hydroxy-3-methyl-glutaryl coenzyme A reductase (HMGR), the rate-limiting enzyme in cholesterol synthesis, providing a potential link between AMPK activation and the observed effects on cholesterol homeostasis. Furthermore, AMPK activation is known to stimulate glucose uptake and fatty acid oxidation.
Lipid Metabolism
This compound supplementation has been associated with improvements in lipid profiles in some studies.
Effects on Cholesterol and Triglycerides
Clinical trials have reported that CrPic supplementation can lead to reductions in total cholesterol, LDL cholesterol, and triglycerides. The underlying mechanisms are thought to be linked to its effects on insulin signaling and AMPK activation, which can influence lipid synthesis and metabolism. For instance, activated AMPK can inhibit acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.
Regulation of Gene Expression
Studies have shown that chromium can modulate the expression of genes involved in lipid metabolism. For example, chromium supplementation has been found to decrease the expression of genes such as acetyl-CoA carboxylase 1 (ACC1), diacylglycerol O-acyltransferase 1 (DGAT1), fatty acid binding protein 4 (FABP4), fatty acid synthase (FAS), and hormone-sensitive lipase (B570770) (HSL). It has also been shown to increase the expression of ATP-binding cassette transporter A1 (ABCA1) and apolipoprotein A-1 (ApoA-1), which are involved in cholesterol efflux.
Oxidative Stress and Inflammation
This compound exhibits antioxidant and anti-inflammatory properties by modulating key signaling pathways involved in cellular stress responses.
Modulation of the NF-κB Pathway
Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates inflammatory responses. Studies in diabetic rat models have shown that CrPic supplementation can decrease the levels of NF-κB. By inhibiting the NF-κB pathway, CrPic may reduce the expression of pro-inflammatory cytokines and other inflammatory mediators.
Activation of the Nrf2/HO-1 Pathway
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. This compound has been shown to increase the levels of Nrf2 and its downstream target, heme oxygenase-1 (HO-1). Activation of the Nrf2 pathway enhances the expression of a battery of antioxidant and detoxification enzymes, thereby protecting cells from oxidative damage.
Data Presentation
Table 1: Effects of this compound on Glycemic Control in Patients with Type 2 Diabetes
| Study | Dosage (µ g/day ) | Duration | Change in Fasting Glucose (mg/dL) | Change in HbA1c (%) |
| Ravina et al. (2004) | 400 | 3 weeks | ↓ 40 (from 190 to 150) | ↓ 0.6 (from 8.2 to 7.6) |
| Anderson et al. (referenced in) | 200 - 1000 | 4 months | Significant reductions | Significant reductions |
| Martin et al. (referenced in) | 1000 | 6 months | Significant improvement | Significant improvement |
| Paiva et al. (referenced in) | 600 | 8 weeks | Significant reduction | Not reported |
Table 2: Effects of this compound on Lipid Profile
| Study | Population | Dosage (µ g/day ) | Duration | Change in Total Cholesterol (mg/dL) | Change in LDL (mg/dL) | Change in Triglycerides (mg/dL) |
| Ravina et al. (2004) | Elderly, Type 2 Diabetes | 400 | 3 weeks | ↓ 22 (from 235 to 213) | Not significant | ↓ 16 (from 152 to 136) |
| Geigy et al. (referenced in) | Type 2 Diabetes | 400 | 8 weeks | Significant reduction | Significant reduction | Not significant |
| Press et al. (referenced in clinical trials) | Hypercholesterolemic subjects | 200 | 42 days | Significant decrease | Significant decrease | Not reported |
Experimental Protocols
Protocol 1: GLUT4 Translocation Assay in 3T3-L1 Adipocytes
This protocol is adapted from studies investigating the effect of this compound on GLUT4 translocation.
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.
-
Induce differentiation into mature adipocytes using a standard cocktail of insulin, dexamethasone, and isobutylmethylxanthine (IBMX).
-
-
This compound Treatment:
-
Once differentiated, starve the adipocytes in serum-free DMEM for 2-4 hours.
-
Treat the cells with the desired concentration of this compound (e.g., 100 nM) or vehicle control for a specified time (e.g., 16-24 hours).
-
-
Insulin Stimulation:
-
Stimulate a subset of cells with insulin (e.g., 100 nM) for 20-30 minutes at 37°C.
-
-
Plasma Membrane Fractionation:
-
Wash cells with ice-cold PBS.
-
Lyse the cells and perform subcellular fractionation by differential centrifugation to isolate the plasma membrane fraction.
-
-
Western Blotting for GLUT4:
-
Quantify protein concentration in the plasma membrane fractions.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against GLUT4, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify the band intensity.
-
Protocol 2: Western Blot Analysis of NF-κB and Nrf2 Pathways in Diabetic Rat Tissue
This protocol is based on studies examining the effects of this compound in animal models of diabetes.
-
Animal Model and Treatment:
-
Induce diabetes in rats (e.g., Wistar rats) using streptozotocin (B1681764) (STZ) injection and/or a high-fat diet.
-
Administer this compound (e.g., via oral gavage or in drinking water) or vehicle to the diabetic and control rats for a specified duration (e.g., 8-12 weeks).
-
-
Tissue Homogenization:
-
Euthanize the rats and harvest the target tissues (e.g., kidney, brain).
-
Homogenize the tissues in a lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the tissue lysates.
-
Perform SDS-PAGE and Western blotting as described in Protocol 1.
-
Probe the membranes with primary antibodies against total and phosphorylated forms of NF-κB p65, IκBα, and Nrf2.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Quantify the relative protein expression levels.
-
Protocol 3: Measurement of Plasma Membrane Cholesterol in 3T3-L1 Adipocytes
This protocol is based on methodologies used to assess the impact of this compound on cellular cholesterol.
-
Cell Culture and Treatment:
-
Culture, differentiate, and treat 3T3-L1 adipocytes with this compound as described in Protocol 1.
-
-
Plasma Membrane Isolation:
-
Isolate plasma membranes using a suitable method, such as sucrose (B13894) density gradient centrifugation or a commercially available kit.
-
-
Cholesterol Quantification:
-
Extract lipids from the isolated plasma membranes using a solvent mixture (e.g., chloroform:methanol).
-
Dry the lipid extract and resuspend in a suitable buffer.
-
Measure the cholesterol content using a commercially available cholesterol quantification assay kit, which is typically based on a colorimetric or fluorometric method.
-
Normalize the cholesterol content to the protein concentration of the plasma membrane fraction.
-
Conclusion
This compound supplementation influences a network of interconnected biochemical pathways that are central to metabolic health. Its ability to enhance insulin signaling, modulate glucose and lipid metabolism, and exert antioxidant and anti-inflammatory effects underscores its potential as a therapeutic agent. The mechanisms involving the regulation of plasma membrane cholesterol and the activation of AMPK and Nrf2 signaling pathways provide novel insights into its mode of action. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further elucidate the therapeutic potential of this compound. Further well-controlled clinical trials are warranted to establish definitive efficacy and optimal dosing for various metabolic conditions.
References
- 1. Effects of this compound Supplementation on Cardiometabolic Biomarkers in Patients with Type 2 Diabetes Mellitus: a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromium activates glucose transporter 4 trafficking and enhances insulin-stimulated glucose transport in 3T3-L1 adipocytes via a cholesterol-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
In Vitro Effects of Chromium Picolinate on Adipocyte Glucose Uptake: A Technical Guide
An In-depth Whitepaper for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro effects of chromium picolinate (B1231196) on glucose uptake in adipocytes. It is intended for researchers, scientists, and drug development professionals investigating the molecular mechanisms of chromium compounds and their potential therapeutic applications in metabolic diseases. This document summarizes key quantitative data, details experimental protocols, and visualizes the proposed signaling pathways.
Introduction
Trivalent chromium (Cr³⁺) is a trace mineral that has been suggested to play a role in glucose and lipid metabolism.[1] Chromium picolinate (CrPic), a stable and bioavailable form of chromium, has been extensively studied for its potential to improve insulin (B600854) sensitivity and glucose homeostasis. In vitro studies using adipocyte models, primarily 3T3-L1 cells, have been instrumental in elucidating the cellular and molecular mechanisms by which CrPic may exert its effects on glucose transport. This guide focuses on the direct effects of CrPic on adipocytes, independent of systemic metabolic changes.
Core Mechanism of Action
In vitro evidence strongly suggests that this compound enhances insulin-stimulated glucose uptake in adipocytes primarily by increasing the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane.[2][3][4][5] A key and novel aspect of this mechanism is its dependence on plasma membrane cholesterol levels. Treatment of adipocytes with CrPic has been shown to decrease plasma membrane cholesterol, which in turn facilitates the movement of GLUT4-containing vesicles to the cell surface.
Interestingly, this effect on GLUT4 translocation appears to be largely independent of the classical insulin signaling cascade involving the insulin receptor (IR), insulin receptor substrate-1 (IRS-1), phosphatidylinositol 3-kinase (PI3K), and Akt. While chromium, in a broader context, has been implicated in enhancing insulin signaling, the direct in vitro effects of CrPic on adipocyte glucose uptake point towards a distinct, cholesterol-mediated pathway. Some evidence also suggests a potential role for 5'-AMP-activated protein kinase (AMPK) in mediating the effects of chromium.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on GLUT4 translocation and glucose uptake in 3T3-L1 adipocytes as reported in the scientific literature.
| Parameter | Treatment Conditions | Cell Type | Key Findings | Reference |
| GLUT4 Translocation to Plasma Membrane (Basal) | 10 µM CrPic for 16 hours | 3T3-L1 adipocytes | 35% increase in GLUT4 at the plasma membrane. | |
| GLUT4 Translocation to Plasma Membrane (Basal) | 10 µM CrCl₃ for 16 hours | 3T3-L1 adipocytes | 44% increase in GLUT4 at the plasma membrane. | |
| GLUT4 Translocation to Plasma Membrane (Insulin-Stimulated) | 10 µM CrPic for 16 hours + Insulin | 3T3-L1 adipocytes | 39% amplification of the insulin-stimulated GLUT4 level at the plasma membrane. | |
| GLUT4 Translocation to Plasma Membrane (Insulin-Stimulated) | 10 µM CrCl₃ for 16 hours + Insulin | 3T3-L1 adipocytes | 43% amplification of the insulin-stimulated GLUT4 level at the plasma membrane. | |
| Glucose Uptake (Insulin-Stimulated) | 100 nM CrPic for 16 hours + 5 nM Insulin for 12 hours | L6-GLUT4myc myotubes | Protected against hyperinsulinemia-induced reduction in glucose transport. | |
| GLUT4 Mobilization | 10 nM CrPic | 3T3-L1 adipocytes | Induces mobilization of GLUT4 to the plasma membrane, dependent on cholesterol loss. | |
| Glucose Uptake | 0-10 µmol CrPic + Insulin | 3T3-L1 adipocytes | Significantly increased insulin-induced intracellular triglyceride synthesis (as a measure of glucose uptake and metabolism). |
Experimental Protocols
This section details the key experimental methodologies used to investigate the in vitro effects of this compound on adipocyte glucose uptake.
Cell Culture and Differentiation of 3T3-L1 Adipocytes
-
Cell Line: 3T3-L1 preadipocytes are the most commonly used cell line.
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).
-
Differentiation Protocol:
-
Grow 3T3-L1 preadipocytes to confluence.
-
Two days post-confluence, induce differentiation by changing the medium to DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
After 48-72 hours, replace the induction medium with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours.
-
Finally, maintain the differentiated adipocytes in DMEM with 10% FBS, changing the medium every 2-3 days. Mature adipocytes are typically ready for experiments 8-12 days post-differentiation.
-
This compound Treatment
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO, depending on the source).
-
On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 10 nM to 10 µM) in serum-free or low-serum medium.
-
Incubate the differentiated adipocytes with the CrPic-containing medium for the specified duration (e.g., 16 hours).
Glucose Uptake Assay (using 2-Deoxy-D-[³H]-glucose)
-
Serum Starvation: Prior to the assay, wash the cells with phosphate-buffered saline (PBS) and incubate in serum-free medium for 2-4 hours.
-
Insulin Stimulation (if applicable): Treat the cells with or without a submaximal concentration of insulin (e.g., 10-100 nM) for 20-30 minutes at 37°C.
-
Glucose Uptake: Initiate glucose uptake by adding a transport solution containing 2-deoxy-D-[³H]-glucose (a non-metabolizable glucose analog) and unlabeled 2-deoxy-D-glucose.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination: Stop the uptake by aspirating the transport solution and washing the cells rapidly with ice-cold PBS.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).
-
Quantification: Measure the radioactivity in the cell lysate using a scintillation counter. Protein concentration should be determined for normalization.
Plasma Membrane Sheet Assay for GLUT4 Visualization
-
Cell Plating: Grow and differentiate 3T3-L1 adipocytes on coverslips.
-
Treatment: Treat the cells with CrPic and/or insulin as described above.
-
Sonication: Briefly sonicate the cells to remove the apical membrane and cytoplasm, leaving behind the plasma membrane sheets attached to the coverslip.
-
Immunofluorescence:
-
Fix the plasma membrane sheets with paraformaldehyde.
-
Permeabilize with a detergent (e.g., Triton X-100).
-
Block with a blocking solution (e.g., bovine serum albumin in PBS).
-
Incubate with a primary antibody against GLUT4.
-
Incubate with a fluorescently labeled secondary antibody.
-
-
Microscopy: Visualize the plasma membrane sheets using a fluorescence microscope and quantify the fluorescence intensity to determine the amount of GLUT4 at the plasma membrane.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways and experimental workflows described in this guide.
Caption: Proposed mechanism of this compound action on adipocyte glucose uptake.
Caption: A typical experimental workflow for measuring glucose uptake in adipocytes.
Discussion and Implications
The in vitro data strongly support a role for this compound in modulating glucose transport in adipocytes. The cholesterol-dependent mechanism for enhanced GLUT4 translocation is a significant finding, as it suggests a pathway for improving glucose uptake that is distinct from traditional insulin sensitizers that target the insulin signaling cascade. This alternative mechanism may be particularly relevant in conditions of insulin resistance where the classical insulin signaling pathway is impaired.
For drug development professionals, these findings suggest that targeting plasma membrane lipid composition could be a viable strategy for developing novel therapeutics for metabolic diseases. The experimental protocols detailed in this guide provide a robust framework for screening and characterizing compounds that may act through a similar mechanism.
Further research is warranted to fully elucidate the upstream molecular targets of this compound that lead to the observed changes in plasma membrane cholesterol. Additionally, translating these in vitro findings to more complex in vivo models is crucial for understanding the physiological relevance and therapeutic potential of this compound.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Chromium activates glucose transporter 4 trafficking and enhances insulin-stimulated glucose transport in 3T3-L1 adipocytes via a cholesterol-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
Chromium Picolinate: A Molecular Deep Dive into Gene Expression and Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chromium picolinate (B1231196), a popular nutritional supplement, has garnered significant attention for its potential role in modulating glucose and lipid metabolism. At the heart of these effects lies its ability to influence fundamental cellular processes: gene expression and protein synthesis. This technical guide provides an in-depth exploration of the molecular mechanisms by which chromium picolinate exerts its effects, with a focus on key signaling pathways, quantitative changes in gene and protein expression, and detailed experimental methodologies. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.
Introduction
Chromium is an essential trace mineral that plays a crucial role in carbohydrate, fat, and protein metabolism, primarily by potentiating the action of insulin (B600854).[1] this compound, a complex of trivalent chromium and picolinic acid, is a highly bioavailable form of chromium and has been extensively studied for its beneficial effects on insulin sensitivity and body composition.[2] Emerging evidence suggests that these macroscopic effects are underpinned by this compound's ability to modulate intricate intracellular signaling cascades, ultimately leading to altered gene expression and protein synthesis profiles. Understanding these molecular underpinnings is critical for the rational design of novel therapeutic strategies targeting metabolic disorders.
Core Signaling Pathways Modulated by this compound
This compound influences a network of interconnected signaling pathways that are central to cellular metabolism and growth. The following sections detail its impact on the insulin signaling pathway, the AMPK pathway, the NF-κB signaling cascade, and the mTOR pathway, which is a master regulator of protein synthesis.
The Insulin Signaling Pathway: Enhancing Cellular Responsiveness
A primary mechanism of this compound is its ability to augment the insulin signaling cascade, thereby improving cellular glucose uptake and metabolism. It achieves this by modulating key components of the pathway, from the insulin receptor substrate to downstream kinases.
-
Insulin Receptor Substrate (IRS-1): this compound has been shown to enhance the insulin-stimulated tyrosine phosphorylation of IRS-1, a critical step in propagating the insulin signal.[3]
-
Phosphoinositide 3-Kinase (PI3K) and Protein Kinase B (Akt): Downstream of IRS-1, this compound supplementation leads to increased PI3K activity and subsequent phosphorylation of Akt (also known as Protein Kinase B) at both Threonine 308 and Serine 473.[3] Activated Akt is a pivotal kinase that mediates many of insulin's metabolic effects, including the translocation of GLUT4 to the cell membrane to facilitate glucose uptake.
AMP-Activated Protein Kinase (AMPK) Pathway: A Cellular Energy Sensor
AMPK acts as a crucial cellular energy sensor, activated in response to a low cellular energy state (high AMP:ATP ratio). This compound has been shown to activate AMPK, which in turn initiates a cascade of events aimed at restoring energy homeostasis.[4]
-
Mechanism of Activation: While the precise mechanism is still under investigation, some studies suggest that chromium may directly or indirectly influence the upstream kinases of AMPK, such as LKB1.
-
Downstream Effects: Activated AMPK phosphorylates a variety of downstream targets to switch on catabolic pathways that generate ATP (like fatty acid oxidation) and switch off anabolic pathways that consume ATP (like protein and lipid synthesis).
Nuclear Factor-kappa B (NF-κB) Signaling: Modulating Inflammation
Chronic low-grade inflammation is a key feature of insulin resistance and metabolic syndrome. NF-κB is a master transcriptional regulator of inflammatory responses. Studies have shown that this compound can suppress the activation of the NF-κB pathway.
-
Inhibition of IκBα Degradation: this compound has been observed to increase the levels of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing the degradation of IκBα, this compound effectively blocks the translocation of NF-κB to the nucleus.
-
Reduced Pro-inflammatory Gene Expression: The inhibition of NF-κB activation leads to a downregulation of its target genes, which include various pro-inflammatory cytokines such as TNF-α and IL-6.
mTOR Pathway: The Nexus of Protein Synthesis
The mechanistic target of rapamycin (B549165) (mTOR) is a central kinase that regulates cell growth, proliferation, and protein synthesis. The effect of this compound on the mTOR pathway is complex and appears to be context-dependent. While AMPK activation generally inhibits mTOR, some studies suggest that in specific scenarios, such as in combination with amino acids, chromium complexes can enhance mTOR signaling to promote muscle protein synthesis.
-
Key Downstream Effectors: The mTOR complex 1 (mTORC1) phosphorylates two key downstream effectors to promote protein synthesis: p70 ribosomal S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). Phosphorylation of S6K1 enhances the translation of mRNAs encoding ribosomal proteins, while phosphorylation of 4E-BP1 releases it from eIF4E, allowing for the initiation of cap-dependent translation.
Quantitative Effects on Gene Expression and Protein Synthesis
The modulation of the signaling pathways described above translates into quantifiable changes in the expression of specific genes and the levels of key proteins. The following tables summarize the quantitative data from various studies investigating the effects of this compound supplementation.
Table 1: Effects of this compound on Gene Expression (mRNA Levels)
| Gene | Tissue/Cell Type | Experimental Model | Dosage | Duration | Fold Change/Effect | Citation(s) |
| Insulin Signaling | ||||||
| IRS-1 | Skeletal Muscle | Obese, insulin-resistant rats | 80 µg/kg/day | 3 months | No significant change in total mRNA | |
| PI3K | Skeletal Muscle | Pigs | 400 ppb nCrPic | 6 weeks | Increased | |
| AKT | Skeletal Muscle | Pigs | 400 ppb nCrPic | 6 weeks | Increased | |
| GLUT-1 | PBMCs | Women with PCOS | 200 µ g/day | 8 weeks | Upregulated (p=0.001) | |
| Lipid Metabolism | ||||||
| PPAR-γ | PBMCs | Women with PCOS | 200 µ g/day | 8 weeks | Upregulated (p=0.01) | |
| LDLR | PBMCs | Women with PCOS | 200 µ g/day | 8 weeks | Upregulated (p=0.01) | |
| SREBP-1c | Adipose Tissue | Pigs | 400 ppb nCrPic | 6 weeks | No significant effect | |
| Inflammation | ||||||
| NF-κB p65 | Brain | Diabetic rats | 8 µ g/day | 12 weeks | Decreased | |
| IκBα | Brain | Diabetic rats | 8 µ g/day | 12 weeks | Increased | |
| IL-1 | PBMCs | Women with PCOS | 200 µ g/day | 8 weeks | Downregulated (p=0.004) | |
| TNF-α | Adipose Tissue | Pigs | 400 ppb nCrPic | 6 weeks | No significant effect |
Table 2: Effects of this compound on Protein Levels and Phosphorylation
| Protein/Phospho-Protein | Tissue/Cell Type | Experimental Model | Dosage | Duration | Fold Change/Effect | Citation(s) |
| Insulin Signaling | ||||||
| p-IRS-1 (Tyr) | Skeletal Muscle | Obese, insulin-resistant rats | 80 µg/kg/day | 3 months | Increased insulin-stimulated phosphorylation | |
| p-Akt (Ser473) | Skeletal Muscle | - | - | - | Enhanced phosphorylation | |
| PTP1B | Skeletal Muscle | Obese, insulin-resistant rats | 80 µg/kg/day | 3 months | Significantly lower levels and activity | |
| Protein Synthesis | ||||||
| p-mTOR (Ser2448) | Skeletal Muscle | Exercised rats | 0.155 g/kg BW (with BCAAs) | Single dose | Significantly enhanced phosphorylation | |
| p-S6K1 | Skeletal Muscle | Exercised rats | 0.155 g/kg BW (with BCAAs) | Single dose | Significantly enhanced phosphorylation | |
| p-4E-BP1 | Skeletal Muscle | Exercised rats | 0.155 g/kg BW (with BCAAs) | Single dose | Significantly enhanced phosphorylation |
Experimental Protocols
To facilitate the replication and extension of research in this field, this section provides detailed methodologies for key experiments commonly used to assess the effects of this compound on gene expression and protein synthesis.
Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analysis
This protocol outlines the steps for quantifying mRNA levels of target genes in tissue or cell samples following this compound treatment.
a. RNA Extraction:
-
Homogenize tissue samples or lyse cultured cells in TRIzol reagent (or a similar phenol-guanidine isothiocyanate solution).
-
Perform phase separation by adding chloroform (B151607) and centrifuging.
-
Precipitate the RNA from the aqueous phase using isopropanol.
-
Wash the RNA pellet with 75% ethanol (B145695) and resuspend in RNase-free water.
b. RNA Quantification and Quality Control:
-
Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity (RIN value) using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
c. cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
-
Incubate according to the manufacturer's protocol (e.g., 25°C for 10 min, 50°C for 50 min, 85°C for 5 min).
d. RT-qPCR:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, β-actin), and a SYBR Green or TaqMan master mix.
-
Perform the qPCR reaction in a real-time PCR system with a typical thermal cycling profile:
-
Initial denaturation: 95°C for 10 min.
-
40 cycles of:
-
Denaturation: 95°C for 15 sec.
-
Annealing/Extension: 60°C for 1 min.
-
-
Melt curve analysis (for SYBR Green).
-
e. Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene.
Western Blotting for Protein Expression and Phosphorylation
This protocol details the detection and quantification of total protein levels and the phosphorylation status of specific proteins.
a. Protein Extraction:
-
Lyse cells or homogenized tissue in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve protein integrity and phosphorylation status.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
b. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
c. SDS-PAGE:
-
Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size on a polyacrylamide gel via electrophoresis.
d. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
e. Blocking:
-
Block the membrane with a solution of 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
f. Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the target protein or its phosphorylated form, diluted in blocking buffer, overnight at 4°C with gentle agitation. Recommended dilutions for some antibodies can be found on manufacturer datasheets (e.g., Phospho-mTOR (Ser2448) antibody at 1:1000, Phospho-Akt (Ser473) antibody at 1:1000).
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP), diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane again as described above.
g. Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound exerts its metabolic benefits through a sophisticated interplay with key cellular signaling pathways. By enhancing insulin signaling, activating AMPK, suppressing NF-κB-mediated inflammation, and potentially modulating the mTOR pathway, this compound orchestrates a coordinated response that leads to significant changes in gene expression and protein synthesis. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further unravel the molecular mechanisms of this compound and to explore its therapeutic applications in metabolic diseases. Future research should focus on elucidating the precise molecular targets of chromium within these pathways and on translating these findings into effective clinical interventions.
References
- 1. medsci.org [medsci.org]
- 2. researchgate.net [researchgate.net]
- 3. Nano this compound Improves Gene Expression Associated with Insulin Signaling in Porcine Skeletal Muscle and Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of different doses of this compound on protein metabolism in infant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of Chromium Picolinate in Aqueous Solutions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromium picolinate (B1231196), the coordination complex of trivalent chromium with picolinic acid, is a widely utilized nutritional supplement. Its efficacy and bioavailability are intrinsically linked to its behavior in aqueous environments. This technical guide provides a comprehensive overview of the physicochemical properties of chromium picolinate in aqueous solutions, focusing on its solubility, stability, and dissociation characteristics. Detailed experimental protocols for the characterization of these properties are also presented, alongside a visualization of its implicated signaling pathways.
Core Physicochemical Properties
This compound is a pinkish-red, crystalline compound that is relatively stable under ambient conditions.[1] Its behavior in water is characterized by poor solubility and pH-dependent stability.
Solubility
This compound exhibits limited solubility in water.[1] The solubility is influenced by both pH and temperature. At a near-neutral pH, the aqueous solubility of this compound is approximately 600 μM.[1] It is sparingly soluble in water and slightly more soluble in boiling water. Some studies have indicated that its solubility is slightly greater at pH 7 than at pH 3. The solubility in organic solvents such as ethanol (B145695) is negligible.
Table 1: Solubility of this compound
| Solvent | Solubility | Conditions |
| Water | Poorly soluble; ~600 μM | Near neutral pH |
| Water | Sparingly soluble | Standard |
| Boiling Water | Slightly soluble | Standard |
| Water | Slightly more soluble at pH 7 than at pH 3 | - |
| Ethanol | Insoluble | Standard |
| DMSO | 5 mg/mL (11.95 mM) | - |
Stability and Dissociation in Aqueous Solution
The stability of this compound in aqueous solution is highly dependent on pH. The complex is relatively inert at neutral pH but undergoes hydrolysis in acidic conditions.[1] At low pH, the chromium(III)-picolinate chelate ring can open, leading to the release of picolinic acid and free Cr³⁺ ions.[1] This dissociation is a key factor in its absorption and biological activity. Once ingested, the acidic environment of the stomach facilitates the hydrolysis of the complex.
The speciation of chromium in aqueous solutions is complex and varies with pH. In acidic solutions (pH 1-4), the dominant species of trivalent chromium is the hydrated cation, [Cr(H₂O)₆]³⁺. As the pH increases, hydroxylated species such as [Cr(OH)(H₂O)₅]²⁺ and [Cr(OH)₂(H₂O)₄]⁺ begin to form. In the case of this compound hydrolysis, the liberated Cr³⁺ would exist in these forms depending on the specific pH of the solution.
Experimental Protocols
Accurate characterization of the physicochemical properties of this compound relies on robust experimental methodologies. The following sections detail protocols for key analytical techniques.
Determination of Aqueous Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in water at a specific temperature.
Methodology:
-
Preparation: Add an excess amount of this compound powder to a known volume of deionized water in a sealed, temperature-controlled vessel (e.g., a shaking water bath).
-
Equilibration: Agitate the suspension at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration through a non-adsorbing filter (e.g., 0.22 µm PTFE) can be used for complete removal of solids.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for total chromium content.
-
Calculation: The determined concentration represents the aqueous solubility of this compound under the specified conditions.
Stability Study: pH-Dependent Hydrolysis using UV-Vis Spectroscopy
Objective: To monitor the rate of hydrolysis of this compound at different pH values.
Methodology:
-
Solution Preparation: Prepare buffer solutions of various pH values (e.g., pH 2, 4, 6, 7.4). Prepare a stock solution of this compound in a suitable solvent (e.g., methanol:water mixture) and dilute it in the respective buffer solutions to a known concentration.
-
Spectroscopic Measurement: Immediately after mixing, record the UV-Vis absorption spectrum of the this compound solution in a quartz cuvette. The characteristic absorbance peak for this compound can be monitored over time.
-
Kinetic Monitoring: Record the absorbance at the wavelength of maximum absorption (λmax) at regular time intervals. A decrease in absorbance at the λmax corresponding to the intact complex indicates hydrolysis.
-
Data Analysis: Plot absorbance versus time for each pH. The rate of hydrolysis can be determined from the slope of the initial linear portion of the curve. This allows for a comparison of the stability of this compound across different pH conditions.
Characterization by High-Performance Liquid Chromatography (HPLC)
Objective: To identify and quantify this compound in a sample.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 40:60 v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection: UV detection at 264 nm.
-
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent mixture. Filter the sample through a 0.45 µm filter before injection.
-
Analysis: Inject the sample into the HPLC system and record the chromatogram. The retention time of the peak corresponding to this compound is used for identification, and the peak area is used for quantification against a standard calibration curve.
Signaling Pathways
This compound is believed to exert its biological effects, particularly on glucose metabolism, by modulating specific intracellular signaling pathways.
AMPK Signaling Pathway
This compound has been shown to increase the activity of 5' AMP-activated protein kinase (AMPK), a key cellular energy sensor. This activation appears to be a crucial mechanism for its beneficial effects on insulin (B600854) sensitivity and glucose transport.
PI3K/Akt Signaling Pathway
Another proposed mechanism of action for this compound involves the potentiation of the insulin signaling cascade, specifically the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) pathway. By enhancing this pathway, this compound can promote the translocation of glucose transporter 4 (GLUT4) to the cell membrane, thereby increasing glucose uptake.
Conclusion
The physicochemical properties of this compound in aqueous solutions, particularly its limited solubility and pH-dependent stability, are critical determinants of its biological fate and activity. A thorough understanding of these characteristics, obtained through standardized experimental protocols, is essential for its effective application in research and drug development. The elucidation of its molecular mechanisms, including the modulation of key signaling pathways like AMPK and PI3K/Akt, provides a basis for its therapeutic potential in metabolic disorders. This guide serves as a foundational resource for professionals seeking to further investigate and utilize this important chromium complex.
References
A Historical Perspective of Chromium Picolinate in Nutritional Research: An In-depth Technical Guide
Introduction
Chromium, a trace mineral once hailed as a key component of a "glucose tolerance factor," has had a complex and often controversial history within nutritional science.[1][2][3] Among its various supplemental forms, chromium picolinate (B1231196) has been the most extensively studied and commercially popular, marketed for its potential to improve insulin (B600854) function, aid in weight management, and enhance body composition. This technical guide provides a comprehensive historical overview of chromium picolinate research, detailing key experimental findings, methodologies, and the evolution of our understanding of its proposed mechanisms of action. It is intended for researchers, scientists, and drug development professionals seeking a deep dive into the scientific journey of this nutritional supplement.
The Genesis: From Glucose Tolerance Factor to a Question of Essentiality
The story of chromium in nutrition began in the 1950s with the work of Schwarz and Mertz, who identified a substance in brewer's yeast that they termed the "glucose tolerance factor" (GTF).[2] This factor was found to correct impaired glucose metabolism in rats fed a specific diet.[2] Trivalent chromium was identified as the active component of this proposed GTF. This initial discovery sparked decades of research into chromium's role in glucose homeostasis.
However, the concept of a distinct, chromium-containing GTF molecule has since been challenged, with some researchers suggesting it may have been an artifact of the isolation process. Despite this, the initial hypothesis that chromium plays a role in insulin action has persisted and driven much of the subsequent research. The essentiality of chromium for human nutrition has also been a subject of debate. While early studies on patients receiving long-term total parenteral nutrition suggested that chromium supplementation could reverse glucose intolerance, the ubiquitous nature of chromium and its low dietary requirement have led some to question its status as an essential nutrient.
The Rise of this compound: Bioavailability and Commercialization
In the landscape of chromium supplementation, this compound, a complex of trivalent chromium and picolinic acid, gained prominence due to its purported superior bioavailability compared to other forms like chromium chloride. Picolinic acid, a metabolite of the amino acid tryptophan, was thought to enhance the absorption of chromium in the body. This characteristic, combined with promising early research, led to the widespread commercialization of this compound as a nutritional supplement.
Key Areas of Investigation: A Review of the Evidence
Research on this compound has primarily focused on three key areas: its impact on glucose metabolism and diabetes, its potential role in weight management and body composition, and its effects on lipid profiles.
Impact on Glucose Metabolism and Type 2 Diabetes
A significant body of research has explored the effects of this compound supplementation on individuals with type 2 diabetes and insulin resistance. The central hypothesis is that chromium potentiates the action of insulin, thereby improving glycemic control.
Quantitative Data from Key Clinical Trials on Glycemic Control
| Study (Year) | Number of Subjects (CrPic Group) | Dosage of CrPic (µ g/day ) | Duration | Key Findings on Glycemic Control |
| Anderson et al. (1997) | 105 | 200, 1,000 | 4 months | Significant reductions in fasting glucose, postprandial glucose, fasting insulin, and HbA1c at the 1,000 µ g/day dose. |
| Martin et al. | Not specified | 1,000 | 6 months | Significantly improved insulin sensitivity and glycemic control. |
| Kleefstra et al. (2007) | Not specified | Not specified | Not specified | No significant effect in patients with type 2 diabetes in a Western population. |
| Ali et al. (2011) | Not specified | Not specified | Not specified | Did not improve key features of metabolic syndrome in obese nondiabetic adults. |
| A 2019 meta-analysis | 1,316 | 200 - 1,000 | 9 - 24 weeks | Modest but significant reductions in fasting glucose. |
Experimental Protocol Example: Randomized, Double-Blind, Placebo-Controlled Trial
A common experimental design used in this compound research is the randomized, double-blind, placebo-controlled trial. Here is a generalized protocol based on descriptions from various studies:
-
Participant Recruitment: Subjects are recruited based on specific inclusion criteria (e.g., diagnosis of type 2 diabetes, overweight or obesity with a certain BMI range) and exclusion criteria (e.g., use of certain medications, specific health conditions).
-
Randomization: Participants are randomly assigned to receive either this compound or a placebo. This process is "double-blind," meaning neither the participants nor the researchers know who is receiving the active supplement or the placebo.
-
Intervention: The intervention group receives a specified daily dose of this compound (e.g., 200-1000 µg), while the control group receives an identical-looking placebo. The duration of the intervention can range from weeks to several months.
-
Statistical Analysis: The data from the two groups are statistically compared to determine if there are any significant differences in the measured outcomes between the this compound and placebo groups.
Role in Weight Management and Body Composition
This compound has been widely marketed as a weight-loss aid, with claims that it can reduce body fat and increase lean muscle mass. The proposed mechanism is linked to its potential effects on insulin, which plays a role in fat and protein metabolism.
Quantitative Data from Key Clinical Trials on Weight Management
| Study/Meta-analysis (Year) | Number of Participants | Dosage of CrPic (µ g/day ) | Duration | Key Findings on Weight/Body Composition |
| A 2013 Cochrane Review | Not specified | Not specified | Not specified | Unable to find "reliable evidence to inform firm decisions" to support weight loss claims. |
| A 2019 meta-analysis | 1,316 | 200 - 1,000 | 9 - 24 weeks | Significant but modest weight loss of 0.75 kg compared to placebo. |
| Anton et al. (2008) | Not specified | 1,000 | 8 weeks | Reduced food intake, hunger levels, and fat cravings in overweight women. |
| Yale-Griffin Prevention Research Center Pilot Study (2010) | 80 | 1,000 | 24 weeks | Did not lead to significant reductions in body weight. |
The evidence for this compound's efficacy in weight management remains mixed and controversial. While some studies and meta-analyses suggest a modest effect, others have found no significant benefit.
Effects on Lipid Metabolism
Some research has also investigated the potential of this compound to improve lipid profiles, including levels of cholesterol and triglycerides.
Quantitative Data from Key Clinical Trials on Lipid Profile
| Study (Year) | Number of Participants | Dosage of CrPic (µ g/day ) | Duration | Key Findings on Lipid Profile |
| Anderson et al. (1997) | Not specified | 1,000 | 4 months | Reduced total cholesterol and triglycerides. |
| A 2007 meta-analysis | Not specified | Not specified | Not specified | No significant effect of chromium on lipid metabolism in people without diabetes. |
| An 8-week trial in women with PCOS | 40 | 200 | 8 weeks | Significantly decreased serum triglycerides and total cholesterol levels compared to placebo. |
The impact of this compound on lipid metabolism appears to be inconsistent, with some studies showing benefits while others do not.
Proposed Mechanisms of Action: The Insulin Signaling Pathway
The primary proposed mechanism of action for this compound centers on its ability to potentiate insulin signaling. Insulin, a key hormone in glucose regulation, binds to its receptor on the cell surface, initiating a cascade of intracellular events that ultimately lead to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, allowing glucose to enter the cell.
Research suggests that chromium may enhance this process at several key points:
-
Insulin Receptor Kinase Activity: Some studies suggest that chromium may stimulate the activity of insulin receptor kinases in the plasma membrane.
-
Downstream Signaling: Chromium has been shown to potentially increase the activity of downstream effectors in the insulin signaling pathway, such as PI-3 kinase and Akt.
-
GLUT4 Translocation: By enhancing the upstream signaling cascade, chromium may lead to increased translocation of GLUT4 to the cell surface, thereby improving glucose uptake.
-
Inhibition of PTP-1B: Some research indicates that chromium may inhibit protein tyrosine phosphatase-1B (PTP-1B), a negative regulator of insulin signaling.
Conclusion: An Evolving Narrative
For researchers, scientists, and drug development professionals, the story of this compound underscores the importance of rigorous, well-designed clinical trials and a critical evaluation of the evidence. Future research should continue to focus on elucidating the precise molecular mechanisms of chromium's action, identifying specific populations that may benefit most from supplementation, and establishing optimal dosing strategies. The historical perspective of this compound serves as a valuable case study in the complex interplay between basic science, clinical research, and the commercialization of nutritional supplements.
References
Methodological & Application
Protocol for Assessing Chromium Picolinate Bioavailability in Rodent Models
Application Note & Protocol: AP-BIO-CRPIC-2025
For Research Use Only.
Introduction
Chromium is a trace mineral that has been suggested to play a role in glucose metabolism and insulin (B600854) sensitivity. Chromium picolinate (B1231196) (CrPic) is a popular nutritional supplement due to its purported higher bioavailability compared to inorganic chromium salts.[1][2] Assessing the bioavailability and pharmacokinetic profile of CrPic in preclinical rodent models is crucial for understanding its physiological effects and potential therapeutic applications. This document provides a detailed protocol for conducting such an assessment in rats, covering experimental design, sample collection, analytical methods, and data analysis. The protocol also outlines the investigation of CrPic's effect on key insulin signaling pathways.
Core Principles
The assessment of chromium picolinate bioavailability involves the administration of a defined dose to rodents, followed by the collection of biological samples (blood, urine, feces, and tissues) at various time points. The concentration of chromium in these samples is then quantified using highly sensitive analytical techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Graphite Furnace Atomic Absorption Spectrometry (GFAAS).[3] Pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC), are then calculated to determine the extent and rate of absorption. Further analysis can investigate the impact of CrPic on insulin signaling pathways in target tissues like skeletal muscle, liver, and adipose tissue.[4][5]
Experimental Protocols
Animal Model Selection and Husbandry
-
Species and Strain: Male Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies. For studies investigating effects on insulin resistance, models such as the obese JCR:LA-cp rat or streptozotocin-induced diabetic rats can be utilized.
-
Age and Weight: Rats should be young adults (e.g., 8-10 weeks old) with a body weight of 200-250 g at the start of the study.
-
Housing: Animals should be housed in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water, unless the protocol requires specific dietary controls (e.g., high-fat diet).
-
Acclimatization: Allow for an acclimatization period of at least one week before the start of the experiment.
Dosing and Administration
-
Dosage: The dose of this compound can vary depending on the study's objective. For pharmacokinetic studies, a single dose is typically administered. A common oral gavage dose is in the range of 20 µg Cr/kg body weight. For chronic studies investigating metabolic effects, CrPic can be administered in drinking water (e.g., 80 µg/kg/day) or mixed in the feed (e.g., 0.3 mg/kg body weight).
-
Administration Route: Oral gavage is the preferred method for precise single-dose administration in pharmacokinetic studies. For longer-term studies, administration in drinking water or feed is more practical.
-
Vehicle: this compound should be dissolved or suspended in a suitable vehicle, such as deionized water or a 0.5% carboxymethylcellulose solution.
Sample Collection
-
Blood:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or saphenous vein at predetermined time points.
-
For a typical pharmacokinetic study, collection time points could be: 0 (pre-dose), 0.25, 0.5, 0.75, 1, 1.5, 2, 6, 12, 24, and 48 hours post-dose.
-
Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA) for plasma separation or in serum separator tubes.
-
Centrifuge the blood at 3000 rpm for 15 minutes to separate plasma or serum.
-
Store the resulting plasma or serum at -80°C until analysis.
-
-
Urine and Feces:
-
House animals in metabolic cages for the collection of urine and feces.
-
Collect urine and feces at time intervals corresponding to the blood collection schedule or pooled over 24-hour periods.
-
Store samples at -20°C or lower until analysis.
-
-
Tissues:
-
At the end of the study (e.g., 48 hours post-dose or after a chronic treatment period), euthanize the animals according to approved protocols.
-
Perfuse the animals with saline to remove blood from the organs.
-
Collect relevant tissues such as the liver, kidneys, spleen, lung, heart, brain, and skeletal muscle.
-
Rinse the tissues with cold saline, blot dry, weigh, and snap-freeze in liquid nitrogen.
-
Store tissues at -80°C until analysis.
-
Analytical Method for Chromium Quantification
-
Principle: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the preferred method for its high sensitivity and ability to measure trace levels of chromium in biological matrices. Graphite Furnace Atomic Absorption Spectrometry (GFAAS) is another suitable technique.
-
Sample Preparation:
-
Plasma/Serum/Urine: Dilute samples with a solution of 0.1% Triton X-100 and 0.2% nitric acid.
-
Tissues/Feces: Perform acid digestion using concentrated nitric acid and hydrogen peroxide. Heat the samples until the tissue is completely dissolved and the solution is clear. Dilute the digested sample to a known volume with deionized water.
-
-
Instrumentation and Analysis:
-
Use an ICP-MS or GFAAS instrument calibrated with certified chromium standards.
-
Prepare a calibration curve using a series of known chromium concentrations.
-
Analyze the prepared samples and determine the chromium concentration based on the calibration curve.
-
Pharmacokinetic Data Analysis
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the following pharmacokinetic parameters from the plasma concentration-time data:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration, calculated using the linear trapezoidal rule.
-
AUC (0-inf): Area under the plasma concentration-time curve from time 0 to infinity.
-
t1/2: Elimination half-life.
-
CL/F: Apparent total body clearance.
-
Vd/F: Apparent volume of distribution.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Chromium After Oral Administration of this compound (20 µg Cr/kg bw) in Rats.
| Parameter | Male Rats | Female Rats |
| Cmax (µg/mL) | 4.63 ± 0.37 | 4.76 ± 0.55 |
| Tmax (h) | 1.5 | 1.5 |
| AUC (0-t) (µg·h/mL) | Data not specified | Data not specified |
| MRT (h) | Significantly prolonged vs. Cr malate (B86768) | Data not specified |
Data adapted from a study comparing chromium malate and this compound. Specific AUC and MRT values for this compound were not detailed in the abstract.
Table 2: Apparent Absorption of ⁵¹Cr from Different Chromium Compounds in Rats.
| Chromium Compound | Apparent Absorption (%) |
| This compound | 0.04 - 0.24 |
| Chromium Nicotinate | 0.04 - 0.24 |
| Chromium Phenylalaninate | Slightly higher than picolinate |
| Chromium Chloride | Slightly higher than picolinate |
Note: The true absorption of ⁵¹Cr from CrPic₃ was noted to be higher (0.99%) when accounting for rapid urinary excretion.
Table 3: Tissue Distribution of Chromium 12 Hours After Administration of Chromium Malate in Rats.
| Organ | Chromium Content |
| Spleen | Highest |
| Lung | High |
| Kidney | Moderate |
| Brain | Moderate |
| Liver | Lower |
| Heart | Lowest |
This data is for chromium malate but provides an indication of expected tissue distribution patterns for absorbed chromium. A study on this compound also found increased chromium accumulation in the kidneys and liver.
Visualization of Signaling Pathways and Workflows
Experimental Workflow
Caption: Workflow for assessing this compound bioavailability.
Insulin Signaling Pathway
Caption: Effect of this compound on insulin signaling.
Logical Relationship of Bioavailability Assessment
Caption: ADME process in CrPic bioavailability assessment.
References
- 1. Dietary Effects of this compound and Chromium Nanoparticles in Wistar Rats Fed with a High-Fat, Low-Fiber Diet: The Role of Fat Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic Toxicity and Carcinogenicity Studies of this compound Monohydrate Administered in Feed to F344/N Rats and B6C3F1 Mice for 2 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ANALYTICAL METHODS - Toxicological Profile for Chromium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound enhances skeletal muscle cellular insulin signaling in vivo in obese, insulin-resistant JCR:LA-cp rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Chromium in Alleviating Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis in Response to Chromium Picolinate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromium picolinate (B1231196), a nutritional supplement, has garnered significant interest for its potential role in modulating glucose and lipid metabolism. Its effects are primarily attributed to its ability to influence gene expression, particularly within key signaling pathways that regulate cellular energy homeostasis. This document provides detailed application notes and experimental protocols for studying the impact of chromium picolinate on gene expression, with a focus on skeletal muscle and adipose tissue, two primary sites of its action.
Key Signaling Pathways Modulated by this compound
This compound primarily exerts its effects on gene expression through the modulation of two central signaling pathways: the Insulin (B600854) Signaling Pathway (PI3K/Akt) and the AMP-Activated Protein Kinase (AMPK) Pathway.
Insulin Signaling Pathway (PI3K/Akt)
This compound has been shown to enhance insulin sensitivity by potentiating the insulin signaling cascade. Evidence suggests that chromium may increase the kinase activity of the insulin receptor β subunit and enhance the phosphorylation of downstream signaling molecules.[1] This leads to the activation of Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (Akt), which in turn promotes the translocation of Glucose Transporter Type 4 (GLUT4) to the cell membrane, facilitating glucose uptake.
Caption: Insulin signaling pathway enhanced by this compound.
AMP-Activated Protein Kinase (AMPK) Pathway
AMPK is a critical sensor of cellular energy status. Studies have demonstrated that this compound can increase the activity of AMPK.[2][3] Activated AMPK stimulates catabolic pathways to generate ATP and inhibits anabolic pathways that consume ATP. In the context of glucose and lipid metabolism, AMPK activation can lead to increased glucose uptake and fatty acid oxidation. The precise upstream mechanism by which this compound activates AMPK is still under investigation but may involve an increase in the cellular AMP/ATP ratio.
Caption: AMPK signaling pathway activated by this compound.
Quantitative Gene Expression Data
The following tables summarize the quantitative changes in mRNA expression of key genes in porcine skeletal muscle and subcutaneous adipose tissue in response to dietary nano this compound (nCrPic) supplementation. Data is presented as relative expression compared to a control group.
Table 1: Relative mRNA Expression in Porcine Skeletal Muscle [4][5]
| Gene | Function | Relative Expression (% of Control) |
| PI3K | Insulin signaling | 193% |
| Akt | Insulin signaling | 122% |
| UCP3 | Energy expenditure | Increased |
| IL-15 | Myokine, glucose metabolism | Increased |
| SOCS3 | Inhibitor of insulin signaling | Decreased |
Table 2: Relative mRNA Expression in Porcine Subcutaneous Adipose Tissue
| Gene | Function | Relative Expression (% of Control) |
| Adiponectin | Adipokine, insulin sensitivity | Increased |
| UCP3 | Energy expenditure | 431% |
| Akt | Insulin signaling | Increased |
Experimental Protocols
Experimental Workflow for Gene Expression Analysis
The following diagram outlines the general workflow for analyzing gene expression changes in response to this compound treatment.
Caption: Workflow for gene expression analysis.
Protocol 1: Cell Culture and this compound Treatment
1.1. Cell Lines:
-
3T3-L1 pre-adipocytes: A common model for studying adipogenesis and adipocyte function.
-
L6 myoblasts: A model for skeletal muscle cells.
1.2. Culture Conditions:
-
Grow cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
1.3. Differentiation (for 3T3-L1 cells):
-
Induce differentiation of confluent 3T3-L1 pre-adipocytes using a differentiation cocktail (e.g., DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin) for 2 days.
-
Continue incubation in DMEM with 10% FBS and 10 µg/mL insulin for another 2 days.
-
Maintain differentiated adipocytes in DMEM with 10% FBS.
1.4. This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in the cell culture medium. Typical concentrations used in in vitro studies range from 10 nM to 10 µM.
-
Replace the existing medium with the this compound-containing medium.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Protocol 2: Total RNA Extraction
2.1. Materials:
-
TRIzol reagent or a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
75% Ethanol (in RNase-free water).
-
RNase-free water.
2.2. Procedure (using TRIzol):
-
Lyse cells directly in the culture dish by adding 1 mL of TRIzol reagent per 10 cm² of culture dish area.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate for 5 minutes at room temperature to permit complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol reagent. Shake tubes vigorously by hand for 15 seconds and incubate at room temperature for 2-3 minutes.
-
Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a fresh tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol reagent used for the initial homogenization. Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA precipitate will form a gel-like pellet on the side and bottom of the tube.
-
Discard the supernatant and wash the RNA pellet once with 1 mL of 75% ethanol.
-
Mix by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the RNA pellet for 5-10 minutes.
-
Dissolve the RNA in an appropriate volume of RNase-free water.
Protocol 3: Real-Time Quantitative PCR (RT-qPCR)
3.1. cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., SuperScript™ IV Reverse Transcriptase, Invitrogen) and oligo(dT) or random hexamer primers according to the manufacturer's instructions.
3.2. qPCR Reaction:
-
Set up the qPCR reaction using a SYBR Green or probe-based qPCR master mix. A typical reaction mixture includes:
-
qPCR Master Mix (2X)
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
cDNA template
-
Nuclease-free water
-
-
Use primers specific for the target genes and a reference gene (e.g., GAPDH, β-actin).
3.3. Thermal Cycling Conditions (Example):
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt curve analysis (for SYBR Green).
3.4. Data Analysis:
-
Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.
-
Normalize the Ct values of the target genes to the Ct values of the reference gene.
-
Express the results as fold change relative to the untreated control group.
Conclusion
These application notes and protocols provide a comprehensive framework for investigating the effects of this compound on gene expression. By following these detailed methodologies, researchers can obtain reliable and reproducible data to further elucidate the molecular mechanisms underlying the metabolic benefits of this compound supplementation. This information is valuable for basic research, as well as for the development of novel therapeutic strategies for metabolic disorders.
References
- 1. Molecular Mechanisms of Chromium in Alleviating Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromium Enhances Insulin Responsiveness via AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromium enhances insulin responsiveness via AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nano this compound Improves Gene Expression Associated with Insulin Signaling in Porcine Skeletal Muscle and Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Injection Analysis for the Determination of Chromium Picolinate in Dietary Supplements
Abstract
This application note details a rapid and reliable flow injection analysis (FIA) method for the quantitative determination of chromium(III) picolinate (B1231196) in dietary supplements. Two primary detection techniques are presented: a highly specific tandem mass spectrometry (MS/MS) method and a more accessible spectrophotometric method. These protocols are designed for researchers, scientists, and drug development professionals in quality control and analytical laboratories. The described methods offer high throughput and acceptable precision and accuracy for the routine analysis of chromium picolinate in various supplement formulations.
Introduction
Chromium(III) picolinate is a popular nutritional supplement used to improve glucose metabolism and insulin (B600854) sensitivity.[1] Accurate and efficient analytical methods are crucial for the quality control of these supplements to ensure product safety and label compliance. Flow injection analysis (FIA) is an automated analytical technique that provides rapid sample processing and reproducible results, making it well-suited for the routine analysis of a large number of samples. This document provides detailed protocols for FIA coupled with both tandem mass spectrometry and spectrophotometric detection for the determination of this compound.
Experimental Methods
Sample Preparation
A consistent and effective sample preparation protocol is critical for accurate analysis. The following procedure is recommended for extracting this compound from solid supplement dosage forms such as tablets and capsules.
Protocol:
-
Pulverization: Accurately weigh and pulverize a representative number of supplement tablets or the contents of capsules to obtain a homogeneous powder.
-
Extraction: Weigh a precise amount of the powdered supplement (e.g., 2.5 g) and transfer it to a suitable container.[2]
-
Add 20 mL of a 1:1 (v/v) mixture of water and acetonitrile.[2]
-
Sonication & Centrifugation: Sonicate the mixture for 40 minutes at 25°C to ensure complete dissolution of the this compound.[3]
-
Centrifuge the resulting suspension at 4000 rpm for 10 minutes to pelletize insoluble excipients.[3]
-
Filtration: Filter the supernatant through a 0.2 µm or 0.5 µm PTFE syringe filter to remove any remaining particulate matter.
-
Dilution: The clear filtrate is then appropriately diluted with the carrier solution to fall within the linear range of the calibration curve.
FIA-ESI-ITMS/MS Method
This method utilizes flow injection analysis coupled with an electrospray ionization-ion trap mass spectrometer (ESI-ITMS) for highly selective and sensitive quantification of chromium(III) picolinate.
Instrumentation:
-
Flow Injection Analysis System
-
Electrospray Ionization - Ion Trap Mass Spectrometer (ESI-ITMS)
Reagents:
-
Carrier Solution: 10 mmol L⁻¹ ammonium (B1175870) formate (B1220265) in a 1:1 (v/v) methanol-water mixture.
-
Internal Standard (IS): Cobalt(II) picolinate.
-
Standard Solutions: Prepare a series of chromium(III) picolinate standard solutions in the carrier solution, each containing the internal standard at a constant concentration.
FIA System Parameters:
-
Flow Rate: 200 µL min⁻¹.
-
Injection Volume: 100 µL.
-
Analysis Time: 2 minutes per injection.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Ion Transitions:
-
Chromium(III) picolinate: m/z 419 → 270
-
Cobalt(II) picolinate (IS): m/z 304 → 260
-
-
Integration Time: 100 ms.
FIA-Spectrophotometric Method
This method is based on the reaction of chromium with a chromogenic reagent, 1,5-diphenylcarbazide (B1670730) (DPC), after online oxidation of Cr(III) to Cr(VI). This provides a cost-effective alternative to mass spectrometric detection.
Instrumentation:
-
Flow Injection Analysis System with a peristaltic pump
-
Spectrophotometer with a flow-through cell
-
Reaction coil
Reagents:
-
Carrier Solution: Deionized water.
-
Oxidizing Agent: Ceric(IV) sulfate (B86663) solution for the on-line oxidation of Cr(III).
-
Chromogenic Reagent: 1,5-diphenylcarbazide (DPC) solution in an acidic medium.
-
Standard Solutions: Prepare a series of this compound standard solutions in deionized water.
FIA System Parameters:
-
The system is configured to merge the sample zone with the oxidizing agent and subsequently with the DPC reagent in a reaction coil before reaching the detector.
-
Specific flow rates and reaction coil lengths should be optimized to ensure complete reaction and maximum signal intensity.
Quantitative Data Summary
The performance of the FIA-ESI-ITMS/MS method has been validated and key quantitative data are summarized in the table below.
| Parameter | Value | Reference |
| Method Detection Limit (MDL) | 12 ng g⁻¹ of Cr | |
| Method Quantification Limit (MQL) | 40 ng g⁻¹ of Cr | |
| Precision (RSD) | 0.1 - 4.0% | |
| Trueness (Recovery) | 95.8 - 108% |
Data for the spectrophotometric method will vary depending on the specific FIA system configuration and optimization.
Visualizations
FIA-ESI-ITMS/MS Experimental Workflow
Caption: Workflow for FIA-ESI-ITMS/MS analysis of this compound.
FIA-Spectrophotometric Logical Diagram
Caption: Logical flow of the FIA-Spectrophotometric system.
Conclusion
The described Flow Injection Analysis methods provide robust and efficient means for the determination of this compound in dietary supplements. The FIA-ESI-ITMS/MS method offers high sensitivity and specificity, making it ideal for research and regulatory purposes. The FIA-Spectrophotometric method presents a viable, lower-cost alternative suitable for routine quality control laboratories. Proper sample preparation is paramount for achieving accurate and reproducible results with either technique.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Chromium Picolinate for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges associated with the low aqueous solubility of chromium picolinate (B1231196) in in vitro assays. The information is presented in a question-and-answer format, offering troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of chromium picolinate?
A1: this compound has a notably low solubility in water. Published data indicates a solubility of approximately 600 μM at a near-neutral pH.[1] Other sources report solubility as low as 1 ppm (parts per million) at 20°C and 0.0312 mg/mL. This poor solubility can present significant challenges when preparing solutions for in vitro experiments.
Q2: Are there alternative solvents to water for dissolving this compound?
A2: Yes, this compound is soluble in some organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of this compound for cell culture experiments.[2] A mixture of methanol (B129727) and water (e.g., 6:4 v/v) has also been successfully used to dissolve this compound for analytical purposes.[3] However, it is important to note that this compound is insoluble in ethanol.
Q3: How does pH affect the solubility and stability of this compound?
A3: The solubility and stability of this compound are pH-dependent. At lower (acidic) pH levels, the complex can hydrolyze, releasing picolinic acid and free chromium(III) ions.[1] The complex is reported to be remarkably stable at neutral, basic, or weakly acidic pHs in vitro.[4]
Q4: Can heating be used to improve the solubility of this compound in water?
A4: While heating can sometimes increase the dissolution rate of compounds, caution should be exercised with this compound. One study on producing a water-soluble form of this compound involved heating to between 80 and 98°C in the presence of a cosolvent, sodium salicylate. However, for standard in vitro assay preparation, the stability of the compound at elevated temperatures in aqueous solutions should be considered. One report indicates that this compound is stable when subjected to dry heat at 60°C for 4 hours.
Troubleshooting Guide
Issue: My this compound is not dissolving in water or buffer.
-
Question: I've tried to dissolve this compound directly in my aqueous buffer (e.g., PBS) or cell culture medium, but it won't go into solution. What should I do?
-
Answer: Direct dissolution of this compound in aqueous solutions is often unsuccessful due to its low solubility. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO, and then dilute this stock solution into your aqueous buffer or medium.
Issue: Precipitation occurs when I dilute my DMSO stock solution into my aqueous medium.
-
Question: I successfully dissolved this compound in DMSO, but when I add it to my cell culture medium, a precipitate forms. How can I prevent this?
-
Answer: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is less soluble. Here are several strategies to mitigate this:
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to your final volume of medium, perform a stepwise or serial dilution. This gradual reduction in the organic solvent concentration can help keep the compound in solution.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid cytotoxicity and to minimize the chances of precipitation.
-
Pre-warmed Medium: Always use pre-warmed (e.g., 37°C) cell culture medium for your dilutions. Adding the stock solution to cold medium can decrease the solubility of the compound.
-
Gentle Mixing: Add the DMSO stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and uniform dispersion.
-
Issue: I am concerned about the stability of this compound in my experimental setup.
-
Question: How stable is this compound in solution during my in vitro assay?
-
Answer: this compound is generally considered stable at room temperature and in neutral or weakly acidic aqueous solutions. However, its stability can be influenced by the specific components of your assay medium and the duration of the experiment. It is good practice to prepare fresh dilutions from your stock solution for each experiment. One study found that this compound was stable in thermal degradation studies when kept in a hot air oven at 60°C for 4 hours.
Quantitative Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Notes |
| Water | 600 μM (at near neutral pH) | Poorly soluble |
| Water | 1 ppm at 20°C | |
| Water with Sodium Salicylate | Can reach 85 g/L | Requires heating (80-98°C) and a cosolvent. |
| DMSO | 5 mg/mL (~11.95 mM) | Common solvent for stock solutions. |
| Ethanol | Insoluble | Not a suitable solvent. |
| Methanol:Water (6:4) | Soluble (used for stock preparation) |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, which is a common starting point for in vitro assays.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weighing: Accurately weigh out the desired amount of this compound powder. For a 1 mL of 10 mM stock solution, you will need 4.183 mg (Molecular Weight = 418.3 g/mol ).
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of DMSO (in this case, 1 mL).
-
Mixing: Vortex the tube vigorously until the this compound is completely dissolved. The solution should be clear and free of any visible particles. Gentle warming (e.g., to 37°C) may be applied if necessary, but ensure the compound's stability at elevated temperatures.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. A stock solution stored at -80°C is typically stable for up to one year.
Protocol 2: Dilution of this compound DMSO Stock for Cell-Based Assays
This protocol provides a step-by-step guide for diluting the DMSO stock solution into cell culture medium to achieve the desired final concentration while minimizing precipitation.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes or a multi-well plate for serial dilutions
-
Calibrated pipettes
Procedure:
-
Intermediate Dilution (Recommended): To avoid shocking the compound with a large volume of aqueous medium, first prepare an intermediate dilution. For example, to achieve a final concentration of 10 µM in your assay, you could first dilute your 10 mM stock 1:10 in pre-warmed medium to make a 1 mM intermediate solution.
-
Final Dilution: Add the required volume of the intermediate or stock solution to your final volume of pre-warmed cell culture medium. For example, to get a 10 µM final concentration from a 1 mM intermediate, you would add 10 µL of the intermediate to 990 µL of medium.
-
Mixing: Immediately after adding the this compound solution, mix gently but thoroughly by pipetting up and down or by swirling the plate.
-
Final DMSO Concentration Check: Calculate the final percentage of DMSO in your culture medium. For the example above, the final DMSO concentration would be 0.1%, which is generally well-tolerated by most cell lines.
-
Control: Prepare a vehicle control containing the same final concentration of DMSO as your experimental samples.
Visualizations
References
- 1. Chromium(III) picolinate - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. CN101946897A - Method for producing water-soluble this compound - Google Patents [patents.google.com]
- 4. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Chromium Picolinate Clinical Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to navigate the conflicting results observed in clinical studies of chromium picolinate (B1231196). This guide offers troubleshooting advice, detailed experimental protocols, and comparative data to aid in the design and interpretation of future studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and issues arising from the inconsistent findings in chromium picolinate research.
Q1: Why do clinical studies on this compound for glycemic control in individuals with diabetes or insulin (B600854) resistance show conflicting results?
A1: The disparate outcomes in studies on this compound and glycemic control can be attributed to several key methodological differences:
-
Dosage and Duration: Studies employing higher doses (e.g., 1000 µ g/day ) and longer durations (e.g., 6 months) have often reported significant improvements in insulin sensitivity and glycemic control, while those using lower doses or shorter timeframes have shown no effect.[1] It is crucial to consider that the elemental chromium content in an 800 µg this compound dose is only 100 µg, which may be insufficient to elicit a therapeutic effect.
-
Baseline Glycemic Status: The initial metabolic state of the participants significantly influences the outcome. Individuals with more severe insulin resistance and poorer glycemic control at the outset may be more likely to respond to supplementation.
-
Patient Population: Differences in the genetic background and dietary habits of study populations (e.g., Chinese vs. Western populations) could contribute to varied responses to chromium supplementation.[2]
-
Concomitant Medications: The use of other medications, such as sulfonylureas, can impact the observed effects of this compound.[1]
Troubleshooting Your Experimental Design:
-
Power Analysis: Ensure your study is adequately powered to detect clinically meaningful differences.
-
Dosage Justification: Base your dosage on a thorough review of existing literature, considering the elemental chromium content.
-
Participant Stratification: Consider stratifying participants based on baseline insulin sensitivity or glycemic control to identify potential responders.
-
Dietary and Lifestyle Control: Implement and monitor strict dietary and exercise plans for both the intervention and placebo groups to minimize confounding variables.
Q2: The evidence for this compound in weight loss is weak and inconsistent. What are the primary reasons for this?
A2: Meta-analyses of randomized controlled trials on this compound for weight loss have concluded that the effect is small and of debatable clinical relevance.[3][4] The conflicting results can be traced back to several factors:
-
Lack of Robustness: The overall effect is often heavily influenced by a single trial, indicating a lack of consistent evidence across studies.
-
Methodological Quality: Many studies in this area have been identified as having poor methodological quality, which can introduce bias.
-
Confounding Lifestyle Factors: Studies that do not rigorously control for diet and exercise can produce misleading results. For instance, some studies provided nutritional education to all participants, potentially masking the specific effect of the supplement.
-
Small Sample Sizes: Many individual trials have small sample sizes, limiting their statistical power to detect a modest effect.
Troubleshooting Your Experimental Design:
-
Primary Outcome Selection: Define a clear and clinically relevant primary outcome for weight management (e.g., change in body fat percentage, waist circumference) in addition to body weight.
-
Control for Confounders: Implement a well-defined and monitored diet and exercise regimen for all participants.
-
Adverse Event Monitoring: Systematically record and report all adverse events to contribute to the safety profile of this compound.
Q3: Studies on this compound for Polycystic Ovary Syndrome (PCOS) report contradictory findings, particularly concerning hormonal profiles. Why is this the case?
A3: The application of this compound in PCOS management has yielded mixed results. While some studies suggest benefits for insulin resistance, others report no significant improvement or even a detrimental increase in testosterone (B1683101) levels. Key factors contributing to these discrepancies include:
-
Dosage and Duration: Similar to diabetes studies, the dosage and duration of the intervention are critical. A study using 200 µ g/day for 8 weeks showed improved insulin metabolism, while another using 1000 µ g/day for 6 months reported reductions in BMI and fasting serum insulin.
-
Heterogeneity of PCOS: PCOS is a heterogeneous disorder with different phenotypes. The response to this compound may vary depending on the specific characteristics of the study population (e.g., baseline insulin resistance, androgen levels).
-
Outcome Measures: Studies focus on a wide range of outcomes, from metabolic markers to hormonal profiles and ovulation rates, making direct comparisons challenging.
Troubleshooting Your Experimental Design:
-
PCOS Phenotyping: Clearly define and report the diagnostic criteria (e.g., Rotterdam criteria) and the phenotypic characteristics of your study participants.
-
Comprehensive Hormonal Analysis: Measure a full panel of androgens and other relevant hormones at multiple time points.
-
Standardized Protocols: Adhere to standardized protocols for all clinical and laboratory measurements to ensure reproducibility.
Quantitative Data Summary
The following tables summarize the quantitative data from key conflicting clinical studies on this compound.
Table 1: Conflicting Studies on Glycemic Control
| Study (Year) | Participant Profile | Dosage | Duration | Key Findings |
| Martin et al. (2006) | Type 2 Diabetes | 1000 µ g/day | 6 months | Significant improvement in insulin sensitivity and glycemic control. |
| Gunton et al. (2005) | Impaired Glucose Tolerance | 800 µ g/day | 3 months | No significant beneficial effects on glucose tolerance, insulin resistance, or lipids. |
Table 2: Conflicting Studies on Weight Loss
| Study (Year) | Participant Profile | Dosage | Duration | Key Findings |
| Pittler et al. (2003) (Meta-analysis) | Overweight or Obese | 200-1000 µ g/day | 8-24 weeks | Small, statistically significant weight loss (-1.1 kg), but clinical relevance is debatable. |
| Anton et al. (2010) | Healthy, Overweight Adults | 1000 µ g/day | 24 weeks | No significant effect on weight loss. |
Table 3: Conflicting Studies on PCOS
| Study (Year) | Participant Profile | Dosage | Duration | Key Findings |
| Jamilian & Asemi (2015) | Women with PCOS | 200 µ g/day | 8 weeks | Significant decreases in serum insulin levels and HOMA-IR. |
| Tang et al. (2018) (Meta-analysis) | Women with PCOS | 200-1000 µ g/day | 8-24 weeks | Decreased insulin resistance but a marked increase in total and free testosterone. No significant benefit for other metabolic or hormonal markers. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the conflicting studies.
1. Protocol for a Randomized Controlled Trial of this compound in Type 2 Diabetes (Based on Martin et al., 2006)
-
Study Design: Randomized, double-blind, placebo-controlled trial.
-
Participants: Individuals with type 2 diabetes.
-
Inclusion Criteria: Diagnosis of type 2 diabetes, specific age range, and stable on oral hypoglycemic agents (e.g., sulfonylureas).
-
Exclusion Criteria: Use of insulin, significant renal or hepatic disease.
-
-
Intervention:
-
Treatment Group: 1000 µg of chromium as this compound per day.
-
Control Group: Placebo identical in appearance and taste.
-
-
Duration: 6 months.
-
Assessments (at baseline and end of study):
-
Primary Outcome: Insulin sensitivity (measured by euglycemic-hyperinsulinemic clamp).
-
Secondary Outcomes: Glycemic control (HbA1c, fasting glucose), body composition (DEXA scan), lipid profile.
-
-
Diet and Exercise: Participants are instructed to maintain their usual diet and physical activity levels throughout the study.
2. Protocol for a Randomized Controlled Trial of this compound for Weight Loss (Based on Anton et al., 2010)
-
Study Design: Randomized, double-blind, placebo-controlled trial.
-
Participants: Healthy, overweight adults.
-
Inclusion Criteria: Body Mass Index (BMI) between 25 and 29.9 kg/m ².
-
Exclusion Criteria: Diabetes, use of weight-loss medications.
-
-
Intervention:
-
Treatment Group: 1000 µg of this compound per day.
-
Control Group: Placebo.
-
-
Duration: 24 weeks.
-
Assessments (at baseline, 12, and 24 weeks):
-
Primary Outcome: Change in body weight.
-
Secondary Outcomes: BMI, percent body fat, waist circumference.
-
-
Lifestyle Intervention: All participants receive passive nutritional education at a specified time point during the study.
3. Protocol for a Randomized Controlled Trial of this compound in PCOS (Based on Jamilian & Asemi, 2015)
-
Study Design: Randomized, double-blind, placebo-controlled trial.
-
Participants: Women diagnosed with PCOS according to the Rotterdam criteria.
-
Inclusion Criteria: Age between 18 and 40 years.
-
Exclusion Criteria: Pregnancy, use of hormonal medications or insulin-sensitizing agents.
-
-
Intervention:
-
Treatment Group: 200 µg of this compound per day.
-
Control Group: Placebo.
-
-
Duration: 8 weeks.
-
Assessments (at baseline and 8 weeks):
-
Primary Outcome: Markers of insulin metabolism (fasting insulin, HOMA-IR, QUICKI).
-
Secondary Outcomes: Lipid profiles (triglycerides, cholesterol).
-
-
Dietary Intake: Participants are asked to maintain their usual dietary intake, which is assessed using 3-day dietary records.
Visualizations
The following diagrams illustrate key concepts related to this compound research.
Caption: Proposed mechanism of chromium action on the insulin signaling pathway.
Caption: Generalized workflow for a randomized controlled clinical trial.
Caption: Key factors contributing to conflicting results in clinical studies.
References
- 1. This compound supplementation attenuates body weight gain and increases insulin sensitivity in subjects with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 3. The Possibilities of Using Chromium Salts as an Agent Supporting Treatment of Polycystic Ovary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound for reducing body weight: meta-analysis of randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chromium Picolinate in Insulin Sensitivity Research
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for experiments involving chromium picolinate (B1231196) (CrPic) to optimize insulin (B600854) sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for chromium picolinate in enhancing insulin sensitivity?
A: this compound is thought to enhance insulin sensitivity primarily by amplifying insulin signaling within cells. Trivalent chromium (Cr³⁺), the active component, potentiates the action of insulin by improving the function of the insulin receptor and downstream signaling molecules. The proposed mechanism involves several key steps:
-
Enhanced Insulin Receptor Activity: Chromium may increase the number of insulin receptors and promote the phosphorylation of the insulin receptor beta subunit, which is the crucial first step in the signaling cascade.[1]
-
Amplification of Downstream Signaling: Following receptor activation, chromium has been shown to increase the insulin-stimulated phosphorylation of Insulin Receptor Substrate-1 (IRS-1) and the activity of Phosphatidylinositol 3-kinase (PI3K).[1][2] This leads to the activation of Akt (Protein Kinase B), a central node in the insulin signaling pathway.[1]
-
Inhibition of Negative Regulators: Studies in obese, insulin-resistant rats have shown that CrPic supplementation can lower the levels and activity of Protein Tyrosine Phosphatase 1B (PTP1B).[2] PTP1B is a negative regulator that dephosphorylates and inactivates the insulin receptor and IRS-1, so its inhibition leads to a more sustained insulin signal.
-
Increased GLUT4 Translocation: The culmination of the signaling cascade is the translocation of glucose transporter type 4 (GLUT4) to the cell surface, which facilitates glucose uptake into the cell. Chromium has been shown to enhance this process.
-
AMPK Activation: Some evidence suggests that chromium may also increase the activity of 5'-AMP-activated protein kinase (AMPK), a key cellular energy sensor that can independently promote glucose uptake.
Q2: What are the typical effective dosages of this compound used in research?
A: The effective dosage of this compound varies significantly between human clinical trials and animal models. Dosages in human studies are generally in the microgram (µg) per day range, while animal studies often use microgram per kilogram (µg/kg) of body weight per day.
| Human Clinical Trials | ||||
| Dosage (elemental Cr) | Population | Duration | Key Outcomes | Reference |
| 200 µ g/day | Individuals without diabetes | 8-16 weeks | No significant effect on fasting glucose. | |
| 500 - 1,000 µ g/day | Individuals at risk for Type 2 Diabetes | 6 months | No significant effect on glucose or insulin sensitivity. | |
| 1,000 µ g/day | Patients with Type 2 Diabetes | 4 months | Lowered fasting blood glucose and insulin concentrations. | |
| 1,000 µ g/day | Patients with Type 2 Diabetes on sulfonylureas | 6 months | Improved insulin sensitivity and glucose control. | |
| 200 - 1,000 µ g/day | General review | Up to 2 years | Generally found to improve blood glucose control. |
| Animal Studies | ||||
| Dosage (CrPic) | Animal Model | Duration | Key Outcomes | Reference |
| 80 µg/kg/day | JCR:LA-cp rats (obese, insulin-resistant) | 3 months | Improved glucose disposal, increased IRS-1 phosphorylation. | |
| 8 µg/mL (in water) | STZ-induced diabetic rats | 6 weeks | Improved insulin sensitivity index, reduced cholesterol. | |
| 100 mg/kg/day | Goto-Kakizaki (GK) diabetic rats | 4 weeks | Improved insulin sensitivity. | |
| 30 mg/kg/day | Dexamethasone-treated rats | 14 days | Decreased fasting serum insulin, improved insulin sensitivity. |
Q3: Are there safety concerns or upper intake limits researchers should be aware of?
A: Trivalent chromium, the form found in this compound, is generally considered to have low toxicity from oral intake due to poor absorption. However, researchers should be aware of the following points:
-
Tolerable Upper Intake Level (UL): The Food and Nutrition Board (FNB) of the National Academy of Medicine has not established a UL for chromium due to a lack of evidence of adverse effects from high intakes from food or supplements.
-
Reported Side Effects: While most studies report no significant adverse effects with doses up to 1,000 µ g/day for several months, some people may experience mild side effects like stomach upset, headaches, or mood changes.
-
Isolated Case Reports: There have been a few isolated reports of serious adverse reactions at high doses, including kidney failure and impaired liver function with doses of 1,200 to 2,400 µ g/day over several months.
-
Genotoxicity Concerns: Some cell culture studies have raised concerns that this compound may increase DNA damage. However, a study in women taking 400 µ g/day found no evidence of increased oxidative DNA damage, and extensive reviews by programs like the National Toxicology Program (NTP) have shown no evidence of genetic toxicity or carcinogenicity in animal models.
| Safety Data Summary | |
| Finding | Reference |
| Daily doses up to 1,000 µg for several months are generally considered safe. | |
| No evidence of carcinogenicity in 2-year NTP studies in rats and mice. | |
| A peer-reviewed analysis of over 60 studies suggests no risk to human health from use as a supplement. | |
| Isolated reports of kidney and liver damage at very high doses (1,200-2,400 µ g/day ). | |
| The FDA allows a qualified health claim stating the relationship between CrPic and insulin resistance is "highly uncertain". |
Troubleshooting Guides
Problem 1: No significant effect on insulin sensitivity is observed in my animal/cell culture model.
This is a common issue, as the effects of chromium can be subtle and model-dependent. Use the following workflow to troubleshoot the experiment.
Additional Considerations:
-
Bioavailability: Ensure the CrPic is properly dissolved and administered. The bioavailability of chromium is generally low (0.5-2%), though the picolinate form is considered better absorbed than others.
-
Dietary Factors: The composition of the diet can affect chromium absorption. High simple sugar diets can increase chromium excretion, potentially depleting stores and making an effect more likely.
-
Baseline Status: Chromium supplementation may be more effective in subjects (human or animal) with pre-existing insulin resistance or suboptimal chromium status.
Problem 2: I need to accurately measure chromium concentrations in biological samples.
Accurate measurement is critical but challenging due to the very low concentrations in biological matrices and the risk of contamination.
Recommended Analytical Methods:
-
Graphite Furnace Atomic Absorption Spectrometry (GFAAS): A frequently used and well-established technique for determining low levels of chromium in biological samples.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Offers very low detection limits and is another standard method for trace element analysis in biological materials.
Sample Preparation and Handling (Critical Steps):
-
Avoid Contamination: Use plasticware (e.g., polypropylene) instead of stainless steel, as steel can leach chromium. All reagents should be of the highest purity to prevent contamination.
-
Sample Collection: For blood samples, use trace-element-free collection tubes. Note that chromium rapidly clears from the blood, so levels reflect only recent exposure (within 1-2 days).
-
Digestion: Use a validated digestion protocol (e.g., wet ashing with high-purity nitric acid) to break down the organic matrix before analysis. Take care to minimize the potential loss of chromium due to volatilization during ashing.
-
Standard Curve: Prepare a standard curve using a certified chromium standard in a matrix that closely matches your digested samples to account for matrix effects.
Key Experimental Protocols
Protocol 1: Hyperinsulinemic-Euglycemic Clamp (Gold Standard for Insulin Sensitivity)
This protocol is adapted from methodologies used in clinical trials to provide a direct measure of insulin-stimulated glucose disposal.
-
Subject Preparation: Subjects are fasted overnight. Two intravenous (IV) catheters are placed, one in an antecubital vein for infusions and one in a contralateral hand vein for blood sampling. The sampling hand is heated to "arterialize" the venous blood.
-
Insulin Infusion: A primed, continuous infusion of regular human insulin is started at a constant rate (e.g., 40 mU/m²/min) to achieve a state of hyperinsulinemia.
-
Glucose Infusion & Clamping: A variable infusion of 20% dextrose is started. Blood glucose is measured every 5-10 minutes at the bedside. The dextrose infusion rate is adjusted to maintain (or "clamp") the blood glucose concentration at a specific euglycemic level (e.g., 90 mg/dL).
-
Steady State: The clamp is continued for approximately 2-3 hours. During the final 30-60 minutes of the clamp, a steady state is typically achieved where the glucose infusion rate (GIR) is stable.
-
Calculation: The GIR during this steady-state period is a direct measure of whole-body glucose uptake and thus reflects insulin sensitivity. A higher GIR indicates greater insulin sensitivity.
Protocol 2: In Vivo Assessment of Insulin Signaling in Rodent Skeletal Muscle
This protocol outlines the steps to assess the molecular effects of CrPic on the insulin signaling pathway in an animal model.
-
Animal Model & Treatment: Use an appropriate model (e.g., insulin-resistant JCR:LA-cp rats or diet-induced obese mice). Administer CrPic or vehicle control for the specified duration (e.g., 3 months).
-
Fasting & Anesthesia: Fast animals overnight but allow free access to water. Anesthetize the animals using an approved protocol (e.g., isoflurane (B1672236) or injectable anesthetic).
-
Insulin Stimulation: Expose the skeletal muscle (e.g., vastus lateralis or gastrocnemius). For the insulin-stimulated group, inject a bolus of insulin (e.g., 10 U/kg) via the inferior vena cava or portal vein. For the basal group, inject saline.
-
Biopsy Collection: At specific time points post-injection (e.g., 5, 15, and 30 minutes), rapidly excise the muscle tissue. Immediately freeze the biopsies in liquid nitrogen to halt all enzymatic activity. Store samples at -80°C.
-
Protein Extraction & Western Blotting:
-
Homogenize the frozen muscle tissue in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Perform SDS-PAGE to separate proteins by size, followed by transfer to a PVDF membrane.
-
Probe the membranes with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-IRS-1, p-Akt, total Akt).
-
Use an appropriate secondary antibody and chemiluminescent substrate to visualize the protein bands.
-
-
Quantification: Quantify band intensity using densitometry software. Express the level of phosphorylated protein relative to the total amount of that protein to determine the extent of insulin-stimulated activation.
References
Technical Support Center: Overcoming Challenges in Chromium Picolinate Quantification
Welcome to the technical support center for chromium picolinate (B1231196) quantification in biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying chromium picolinate in biological samples?
A1: The primary challenges include:
-
Matrix Effects: Biological matrices such as blood, plasma, and urine are complex and contain numerous endogenous components that can interfere with the analysis.[1][2] These interferences can lead to ion suppression or enhancement in mass spectrometry-based methods, affecting accuracy and reproducibility.[2]
-
Chromium Speciation: Chromium can exist in different oxidation states, primarily as trivalent chromium (Cr(III)) and hexavalent chromium (Cr(VI)).[3][4] this compound is a Cr(III) complex. It is crucial to maintain the integrity of the chromium species during sample collection, storage, and analysis, as interconversion between species can occur, leading to inaccurate quantification.
-
Low Concentrations: The concentration of this compound in biological samples can be very low, often requiring highly sensitive analytical techniques for accurate measurement.
-
Sample Preparation: Efficient extraction of this compound from the complex biological matrix without causing degradation or species interconversion is a critical and often challenging step.
Q2: Which analytical techniques are most suitable for this compound quantification?
A2: Several techniques can be employed, each with its own advantages and limitations:
-
High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a common method. HPLC with UV detection is used for determining this compound in pharmaceutical dosage forms.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is a highly sensitive technique for elemental analysis and is often used for total chromium determination. When coupled with HPLC (HPLC-ICP-MS), it allows for chromium speciation analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high selectivity and sensitivity for quantifying this compound, especially in complex matrices like animal feeds.
-
Atomic Absorption Spectrometry (AAS) is another technique used for chromium determination, though it can be prone to interferences from other elements in the sample.
Q3: How can I minimize matrix effects in my analysis?
A3: Minimizing matrix effects is crucial for accurate quantification. Strategies include:
-
Effective Sample Preparation: Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation can help remove interfering components from the sample matrix.
-
Matrix-Matched Calibration: Preparing calibration standards in a matrix that closely mimics the biological sample can help to compensate for matrix effects.
-
Use of Internal Standards: An isotopically labeled internal standard is the ideal choice to correct for matrix effects and variations in sample preparation and instrument response.
-
Chromatographic Separation: Optimizing the HPLC method to achieve good separation between this compound and co-eluting matrix components can significantly reduce interference.
-
Dilution: In some cases, simply diluting the sample can reduce the concentration of interfering substances to a level where they no longer significantly impact the analysis.
Q4: What are the key considerations for sample collection and storage to ensure the stability of this compound?
A4: To maintain the integrity of this compound in biological samples:
-
Anticoagulants: For blood samples, the choice of anticoagulant can be important. Inform your healthcare provider about any medications or supplements you are taking.
-
Storage Temperature: Samples should generally be stored at low temperatures (e.g., -20°C or -80°C) to minimize degradation.
-
pH Control: The stability of chromium species is pH-dependent. Maintaining an appropriate pH during storage and processing is critical to prevent interconversion.
-
Avoid Contamination: Use metal-free collection tubes and storage containers to prevent contamination with extraneous chromium. Test results can be altered if the sample is collected in a metal tube.
Troubleshooting Guides
Poor Peak Shape or Resolution in HPLC
| Symptom | Possible Cause | Troubleshooting Step |
| Peak Tailing | Secondary interactions with the stationary phase. | Adjust mobile phase pH; use a different column chemistry. |
| Column overload. | Reduce sample concentration or injection volume. | |
| Peak Fronting | Sample solvent incompatible with the mobile phase. | Ensure the sample is dissolved in a solvent similar to or weaker than the mobile phase. |
| Split Peaks | Clogged frit or void in the column. | Reverse flush the column; if the problem persists, replace the column. |
| Injector issue. | Inspect and clean the injector port and syringe. | |
| Poor Resolution | Inappropriate mobile phase composition. | Optimize the mobile phase gradient or isocratic composition. |
| Column degradation. | Replace the analytical column. |
Inaccurate or Inconsistent Results
| Symptom | Possible Cause | Troubleshooting Step |
| Low Recovery | Inefficient extraction from the matrix. | Optimize the extraction procedure (e.g., solvent, pH, temperature). |
| Degradation of the analyte. | Ensure proper sample storage and handling conditions; investigate the stability of this compound under your experimental conditions. | |
| High Variability | Inconsistent sample preparation. | Standardize the sample preparation workflow; use an automated system if possible. |
| Matrix effects. | Implement strategies to mitigate matrix effects as described in the FAQs. | |
| Signal Suppression/Enhancement (MS-based methods) | Co-eluting matrix components. | Improve chromatographic separation; use a more effective sample cleanup method. |
| Ion source contamination. | Clean the ion source of the mass spectrometer. |
ICP-MS Signal Instability
| Symptom | Possible Cause | Troubleshooting Step |
| Unstable Signal | Clogged nebulizer or spray chamber. | Clean or replace the nebulizer and spray chamber. |
| Air leak in the sample introduction system. | Check all connections for tightness. | |
| High Background | Contaminated reagents or standards. | Use high-purity reagents and freshly prepared standards. |
| Memory effects from previous samples. | Implement a rigorous washout procedure between samples. | |
| Polyatomic Interferences | Formation of interfering ions in the plasma (e.g., ArC+). | Use a collision/reaction cell in the ICP-MS to remove interferences. |
Quantitative Data Summary
The following tables summarize typical quantitative parameters for different analytical methods used in this compound quantification.
Table 1: HPLC-UV/Vis Methods
| Parameter | Value | Reference |
| Linearity Range | 0.125 - 12.5 µg/mL | |
| 1.5 - 12.5 µg/mL | ||
| 100 - 600 ng/spot (HPTLC) | ||
| Limit of Detection (LOD) | 0.091 µg/mL | |
| 0.054 µg/mL | ||
| 24.46 ng/spot (HPTLC) | ||
| Limit of Quantification (LOQ) | 0.181 µg/mL | |
| 0.164 µg/mL | ||
| 74.14 ng/spot (HPTLC) | ||
| Recovery | 99.56% |
Table 2: LC-MS/MS Methods
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 1000 ng/mL | |
| Limit of Quantification (LOQ) | 0.02 mg/kg (complete feed) | |
| 0.025 mg/kg (concentrated feed) | ||
| 2 mg/kg (premix) | ||
| Recovery | 95.37% - 105.54% | |
| Intra-day Precision (%RSD) | 0.59% - 6.67% | |
| Inter-day Precision (%RSD) | 2.36% - 6.97% |
Table 3: HPLC-ICP-MS Methods for Chromium Speciation
| Parameter | Value | Reference |
| Limit of Detection (LOD) for Cr(VI) | 0.13 µg Cr/g | |
| 0.09 µg/L | ||
| Limit of Detection (LOD) for Cr(III) | 0.18 µg/L | |
| Recovery (Total Cr) | 85.4% (sugar cane leaves) | |
| 99.7% (natural water) |
Experimental Protocols
Detailed Methodology: HPLC-UV Analysis of this compound
This protocol is based on a validated method for the determination of this compound in pharmaceutical dosage forms.
1. Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV-Vis Detector
-
Reversed-phase C18 column (e.g., Supelcosil LC-18, 250 x 4.6 mm, 5 µm)
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
This compound reference standard
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (40:60 v/v)
-
Flow Rate: 0.8 mL/min
-
Detection Wavelength: 264 nm
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
4. Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) in the mobile phase.
-
Perform serial dilutions to prepare working standards covering the linear range (e.g., 0.125 to 12.5 µg/mL).
5. Sample Preparation:
-
Accurately weigh and pulverize the supplement tablets.
-
Dissolve a known amount of the powder in the mobile phase to achieve a concentration within the calibration range.
-
Sonication may be required to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
6. Analysis:
-
Inject the standards and samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Detailed Methodology: Sample Preparation for Total Chromium Analysis by ICP-MS
This protocol is a general guideline for the digestion of biological samples for total chromium analysis.
1. Reagents and Materials:
-
Concentrated Nitric Acid (trace metal grade)
-
Concentrated Hydrochloric Acid (trace metal grade)
-
Hydrogen Peroxide (30%, trace metal grade)
-
Digestion vessels (e.g., Teflon bombs for microwave digestion)
2. Procedure (Microwave-Assisted Digestion):
-
Accurately weigh a small amount of the biological sample (e.g., 0.1 - 0.5 g) into a digestion vessel.
-
Carefully add a mixture of concentrated nitric acid and hydrogen peroxide (e.g., 5 mL HNO₃ and 2 mL H₂O₂).
-
Allow the initial reaction to subside before sealing the vessels.
-
Place the vessels in the microwave digestion system and apply a suitable temperature and pressure program to achieve complete digestion.
-
After cooling, carefully open the vessels in a fume hood.
-
Dilute the digested sample to a final volume with deionized water. The sample is now ready for ICP-MS analysis.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for inaccurate quantification results.
Caption: Simplified signaling pathway of this compound's effect on glucose uptake.
References
- 1. bme.psu.edu [bme.psu.edu]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromium speciation analysis for samples containing organic materials | EVISA's News [speciation.net]
- 4. researchgate.net [researchgate.net]
Stability issues of chromium picolinate in different solvent systems
This center provides troubleshooting guides and frequently asked questions regarding the stability of chromium picolinate (B1231196) in various solvent systems for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of solid chromium picolinate?
Chromium(III) picolinate is a pinkish-red, crystalline compound that is generally stable under ambient temperature and conditions.[1][2] It is relatively inert, and high temperatures are required for its decomposition.[1]
Q2: What is the solubility of this compound in common laboratory solvents?
This compound exhibits limited solubility in many common solvents. It is poorly soluble in water at a near-neutral pH and is insoluble in ethanol.[1][2] Solubility can be achieved in dimethyl sulfoxide (B87167) (DMSO), often requiring sonication. For analytical purposes, it is often dissolved in mixtures of water and organic solvents like acetonitrile (B52724) or methanol (B129727).
Data Presentation: Solubility of this compound
| Solvent System | Solubility / Observation | Reference(s) |
| Water (near neutral pH) | Poorly soluble (~600 µM) | |
| Ethanol | Insoluble | |
| Dimethyl Sulfoxide (DMSO) | 7.81 mg/mL (may require sonication) | |
| Methanol | Soluble enough for creating analytical stock solutions. | |
| Water/Acetonitrile Mix | Used as a mobile phase and sample solvent for HPLC. | |
| Water/Methanol Mix | Used as a mobile phase and sample solvent for HPLC. |
Q3: How does pH affect the stability of this compound solutions?
The stability of this compound is highly dependent on pH. The complex is stable at near-neutral pH but undergoes hydrolysis in acidic conditions, such as those found in the stomach. This acidic hydrolysis breaks the coordinate bonds, releasing free picolinic acid and Cr(III) ions. Conversely, in the alkaline environment of the small intestine, the released Cr(III) can polymerize to form an insoluble hydroxide-oxide.
Q4: What are the primary degradation pathways for this compound?
The main non-biological degradation pathway is acid-catalyzed hydrolysis, as described above. In biological or cell culture systems containing reducing agents (like ascorbate (B8700270) or thiols), the Cr(III) center can be reduced. This reduced form can interact with oxygen to produce reactive oxygen species (ROS), which can lead to further reactions and potential degradation of other components in the system.
Troubleshooting Guide
Q1: My this compound solution is hazy or shows precipitation. What is the cause and how can I resolve it?
-
Issue: You are exceeding the solubility limit. This compound has low aqueous solubility. Precipitation is common, especially if the stock solution is concentrated or stored at a lower temperature. In cell culture media, precipitation can occur at concentrations as high as 770 µg/mL.
-
Root Cause & Solution:
-
Low Solubility in Aqueous Buffers: The primary cause is the compound's poor water solubility.
-
Solution: Prepare solutions in a suitable organic solvent like DMSO first, then dilute into your aqueous buffer. Be mindful of the final DMSO concentration in your experiment.
-
-
pH Shift: If the pH of your solution has become acidic, hydrolysis may have occurred, leading to the formation of less soluble species.
-
Solution: Ensure your buffer system is robust and maintains a near-neutral pH.
-
-
Temperature: Solubility can decrease upon cooling.
-
Solution: Try gentle warming and sonication to redissolve the compound. Prepare fresh solutions before use and avoid long-term storage of diluted aqueous solutions, especially at 4°C.
-
-
Q2: I am observing a color change in my this compound solution. What does this indicate?
-
Issue: The characteristic pinkish-red color of the solution is changing, often to green.
-
Root Cause & Solution: A color change from violet/red to green in chromium(III) salt solutions typically indicates a change in the coordination sphere of the chromium ion. This often happens in aqueous solutions where water molecules displace the original ligands (picolinate) to coordinate with the Cr(III) center. This suggests that the complex is dissociating, which can be triggered by incorrect pH (too acidic) or prolonged storage in an aqueous medium.
-
Solution: Confirm the pH of your solution. Prepare fresh stock solutions and minimize the storage time of aqueous dilutions.
-
Q3: My HPLC analysis shows multiple or shifting peaks for a supposedly pure sample. What is happening?
-
Issue: Instead of a single, sharp peak, the chromatogram shows peak fronting, tailing, or the appearance of new, unexpected peaks over time.
-
Root Cause & Solution:
-
On-Column Degradation: If the mobile phase is too acidic, the this compound complex can hydrolyze on the column, leading to separate peaks for the intact complex and free picolinic acid.
-
Solution: Ensure the mobile phase pH is compatible with the compound's stability (ideally near neutral). Buffer the mobile phase if necessary.
-
-
Use of Inappropriate Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve your standard and samples in the initial mobile phase mixture.
-
-
Presence of Impurities: The unexpected peaks could be impurities from synthesis, such as starting materials or intermediates.
-
Solution: Verify the purity of your starting material. Use a validated, stability-indicating HPLC method to resolve the main compound from potential degradants or impurities.
-
-
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for this compound
This protocol is a composite method based on validated procedures for the analysis of this compound. It can be used to assess the purity and quantify the degradation of the compound over time under various conditions (e.g., different pH, temperature, light exposure).
1. Equipment and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
This compound reference standard.
-
Analytical balance, volumetric flasks, and pipettes.
-
Syringe filters (0.45 µm).
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water mixture. A common starting ratio is 40:60 (v/v). This can be adjusted based on your specific column and system to achieve optimal separation. For example, a 10:90 acetonitrile:water ratio has also been used effectively.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 40°C.
-
Detection Wavelength: 264 nm.
-
Injection Volume: 5 - 20 µL.
3. Procedure:
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve it in 10 mL of methanol or the mobile phase in a volumetric flask to create a 1 mg/mL stock solution. Use sonication if needed to ensure complete dissolution.
-
Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 20 µg/mL) by diluting the stock solution with the mobile phase.
-
-
Sample Preparation (for stability study):
-
Prepare a stock solution of this compound in the desired solvent system for your experiment.
-
Aliquot the solution into separate vials for each time point and condition (e.g., pH 4, pH 7, pH 9; 4°C, 25°C, 40°C).
-
At each designated time point, withdraw an aliquot, dilute it with the mobile phase to fall within the concentration range of the calibration curve, and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the prepared samples from the stability study.
-
Record the chromatograms and integrate the peak areas.
-
-
Data Interpretation:
-
Calculate the concentration of this compound in the samples using the linear regression equation from the calibration curve.
-
Assess stability by comparing the initial concentration (Time 0) to the concentration at subsequent time points.
-
The appearance of new peaks in the chromatogram indicates the formation of degradation products.
-
Visualizations
Caption: General workflow for assessing this compound stability.
References
Potential confounding factors in chromium picolinate research on weight loss
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of chromium picolinate (B1231196) on weight loss. The inconsistent and often modest effects observed in clinical trials necessitate careful consideration of numerous confounding factors. This guide aims to address common challenges encountered during experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: Why are the results from clinical trials on chromium picolinate and weight loss so inconsistent?
The results are equivocal due to a variety of factors that can influence study outcomes.[1] Meta-analyses reveal that while some studies show a statistically significant, albeit small, reduction in body weight (around 1 kg) compared to placebo, this effect is not consistently observed across all trials and its clinical relevance is debatable.[1][2][3] Key reasons for inconsistency include:
-
High variability in study design: Differences in supplementation dosage, duration of the intervention, and the inclusion or exclusion of concurrent lifestyle modifications (diet and exercise) make direct comparisons difficult.[3]
-
Participant characteristics: The baseline chromium status, degree of insulin (B600854) resistance, and overall health of the study population can significantly impact the response to supplementation.
-
Methodological weaknesses: Many studies have been criticized for small sample sizes, short durations, and inadequate control over dietary intake and physical activity.
Q2: What is the primary proposed mechanism of action for this compound in relation to weight management?
Chromium is believed to potentiate the action of insulin, a hormone critical for carbohydrate, fat, and protein metabolism. The proposed mechanism involves a biological molecule called chromodulin. When insulin binds to its receptor on a cell, it is thought to trigger the uptake of chromium into the cell. Inside the cell, chromium binds to apochromodulin, forming holochromodulin. This holochromodulin complex then binds to the insulin receptor, amplifying its kinase activity and improving insulin signaling. This enhanced insulin sensitivity could theoretically influence weight by improving glucose utilization and potentially affecting appetite and cravings.
Q3: Does the baseline chromium status of participants matter?
Yes, the baseline nutritional status of participants is a critical, though often unmeasured, confounding factor. Individuals with suboptimal or deficient chromium levels may be more likely to respond to supplementation than those with adequate chromium status. Most Americans are thought to not receive enough trivalent chromium in their diets, which could suggest a broader potential for impact, but clinical trial results remain mixed.
Troubleshooting Guide: Experimental Design & Confounding Factors
Issue: My study is showing no significant effect of this compound on weight loss. What are potential experimental design flaws?
If you are observing a null effect, review your protocol for the following common confounding factors:
-
Inadequate Control over Lifestyle Variables:
-
Diet: Uncontrolled dietary intake is a major confounder. Changes in caloric consumption, macronutrient composition, or intake of foods high in chromium can mask or mimic a treatment effect.
-
Exercise: Physical activity can independently lead to weight loss and changes in body composition. Failure to monitor and control for exercise levels between the supplement and placebo groups can obscure the specific effects of this compound.
-
-
Participant Population Heterogeneity:
-
Insulin Sensitivity: The primary proposed mechanism of chromium is linked to insulin signaling. Including a mix of insulin-sensitive and insulin-resistant individuals without stratification can dilute a potential effect that might only be present in a specific subgroup.
-
Body Mass Index (BMI): Studies often recruit a broad range of overweight or obese individuals (e.g., BMI 25-40 kg/m ²). The metabolic response to chromium may differ at various levels of adiposity.
-
-
Intervention and Measurement Issues:
-
Dosage and Duration: Dosages in studies range from 200 to 1000 µ g/day , with durations typically between 8 and 24 weeks. An insufficient dose or a study duration that is too short may not be adequate to elicit a measurable effect.
-
Outcome Measures: Relying solely on body weight can be misleading. Comprehensive assessment should include body composition (fat mass vs. lean mass) via methods like dual-energy X-ray absorptiometry (DXA), as well as relevant biochemical markers.
-
The following diagram illustrates the interplay of these key confounding factors.
Data Presentation: Summary of Clinical Trial Results
The following table summarizes quantitative data from several randomized controlled trials (RCTs). Note the variability in dosage, duration, and outcomes.
| Study (Meta-Analysis) | Dosage (µ g/day ) | Duration (weeks) | No. of Participants | Key Finding: Mean Weight Change vs. Placebo |
| Pittler et al. (2003) | 200 - 1000 | 6 - 14 | 489 | -1.1 kg (95% CI: -1.8 to -0.4 kg) |
| Onakpoya et al. (2013) | 200 - 1000 | 8 - 24 | 622 | ~ -1.0 kg (effect of debatable clinical relevance) |
| Yazaki et al. (2010) | 1000 | 24 | 80 | No significant change in BMI (p = 0.81) |
| Martin et al. (2006) | 1000 | N/A | N/A | Attenuated body weight gain in subjects with type 2 diabetes |
Experimental Protocols
Example Protocol: Randomized, Double-Blind, Placebo-Controlled Trial
This section outlines a representative methodology based on protocols from published studies, such as Yazaki et al. (2010). Adherence to CONSORT (Consolidated Standards of Reporting Trials) guidelines is critical for ensuring the quality and transparency of the research.
1. Participant Recruitment & Screening:
-
Inclusion Criteria: Clearly define the target population, e.g., healthy overweight or obese adults (BMI 25-39.9 kg/m ²), age range (e.g., 18-50 years).
-
Exclusion Criteria: List conditions that would confound results, such as diagnosed diabetes, eating disorders, kidney or liver disease, use of medications affecting appetite, or current use of chromium-containing supplements.
-
Baseline Assessment: Collect comprehensive baseline data including demographics, medical history, anthropometric measurements (weight, height, waist circumference), body composition (e.g., DXA or bioelectrical impedance), and biochemical markers (fasting glucose, insulin, lipid panel, serum/urinary chromium).
2. Intervention:
-
Randomization: Use a robust method (e.g., computer-generated sequence) to randomly assign participants to either the intervention or placebo group.
-
Blinding: Ensure both participants and study personnel are blinded to the treatment allocation.
-
Supplement & Placebo: The this compound supplement (e.g., 1000 µ g/day ) and the placebo should be identical in appearance, taste, and packaging.
3. Study Procedures & Monitoring:
-
Dietary & Exercise Instructions: Instruct all participants to maintain their usual dietary and exercise habits to isolate the effect of the supplement. Alternatively, provide a standardized lifestyle intervention (e.g., nutritional education) to both groups.
-
Adherence Monitoring: Track adherence to the supplementation regimen using methods like pill counts.
-
Follow-up Assessments: Conduct follow-up visits at predefined intervals (e.g., 12 and 24 weeks) to repeat all baseline measurements.
The diagram below outlines a typical experimental workflow.
Mandatory Visualization: Signaling Pathway
Proposed Mechanism: Chromium and Insulin Receptor Activation
Chromium is thought to enhance insulin signaling. The pathway below illustrates the proposed molecular mechanism involving chromodulin. Trivalent chromium (Cr3+) enters the insulin-sensitive cell, where it binds to four sites on the inactive apochromodulin protein. This forms the active holochromodulin complex, which then binds to the insulin receptor, potentiating its tyrosine kinase activity and amplifying the downstream signaling cascade, including the phosphorylation of Insulin Receptor Substrate 1 (IRS-1) and activation of the PI3K/Akt pathway.
References
Technical Support Center: Enhancing the Absorption and Bioavailability of Chromium Picolinate Formulations
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the absorption and bioavailability of chromium picolinate (B1231196) formulations. It includes troubleshooting guides for common experimental issues, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams of relevant biological pathways and workflows.
Troubleshooting Guide
Researchers may encounter several challenges during the development and analysis of chromium picolinate formulations. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem Area | Specific Issue | Potential Causes | Recommended Solutions & Troubleshooting Steps |
| Formulation & Dissolution | Low or inconsistent dissolution rates | - Poor solubility: this compound is slightly soluble in water and insoluble in ethanol.[1] - Particle size and agglomeration: Larger particles or agglomerated powders reduce the effective surface area for dissolution. - Inappropriate dissolution medium: The pH and composition of the medium may not be optimal. - Excipient incompatibility: Some excipients may hinder the release of this compound. | - Solubility Enhancement: Consider using co-solvents like sodium salicylate.[2] Wet granulation or the use of surfactants can also improve wetting and dissolution. - Particle Size Reduction: Employ micronization or nanonization techniques (e.g., wet-bead milling, high-pressure homogenization) to increase surface area.[3][4] - Medium Optimization: Per USP guidelines for nutritional supplements, start with 0.1 N HCl. If the product fails, a pH 6.0 citrate (B86180) buffer can be used.[5] Ensure the medium is properly deaerated. - Excipient Selection: Evaluate the impact of different excipients on dissolution. Hydrophilic excipients are generally preferred. |
| Formulation instability (e.g., degradation) | - pH sensitivity: this compound may degrade under highly acidic or alkaline conditions during processing or storage. - Oxidation: Presence of oxidizing agents or exposure to light and air can lead to degradation. - Incompatible excipients: Reactive impurities in excipients can cause degradation. | - Forced Degradation Studies: Perform stress testing under acidic, alkaline, oxidative, thermal, and photolytic conditions to identify degradation pathways. - pH Control: Use appropriate buffering agents in the formulation to maintain a stable pH. - Protective Measures: Incorporate antioxidants, use light-protective packaging, and control humidity during storage. - Excipient Purity: Use high-purity excipients and test for reactive impurities. | |
| In Vitro Permeability (Caco-2 Assays) | Low apparent permeability (Papp) values | - Poor solubility in assay buffer: The compound may precipitate in the donor compartment. - Efflux transporter activity: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp). - Poor monolayer integrity: A leaky cell monolayer can lead to inaccurate results. | - Improve Solubility: Use a co-solvent like DMSO (typically ≤1%) in the dosing solution, ensuring it doesn't affect cell viability. - Assess Efflux: Conduct bidirectional permeability assays (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) > 2 suggests active efflux. Consider using specific transporter inhibitors. - Verify Monolayer Integrity: Regularly measure Transepithelial Electrical Resistance (TEER) and check the permeability of a paracellular marker like Lucifer yellow. |
| High variability in Papp values | - Inconsistent cell culture conditions: Passage number, seeding density, and differentiation time can affect transporter expression and monolayer properties. - Inconsistent dosing concentrations: Errors in preparing the dosing solution. - Assay-to-assay variability. | - Standardize Cell Culture: Use Caco-2 cells within a consistent passage number range (e.g., 20-40). Standardize seeding density and culture for a consistent period (typically 21 days). - Quality Control: Include positive and negative controls (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability) in each assay. - Precise Dosing: Ensure accurate and consistent preparation of dosing solutions. | |
| In Vivo Bioavailability Studies (Rodent Models) | Low plasma/tissue chromium concentrations | - Low oral absorption: Inherently low bioavailability of trivalent chromium. - Rapid clearance: Absorbed chromium may be quickly excreted. - Dietary interactions: Components in the animal feed may chelate chromium and inhibit absorption. | - Formulation Enhancement: Test formulations with absorption enhancers (e.g., nanoparticles, liposomes) against a standard this compound suspension. - Dose Selection: Ensure the administered dose is high enough for detection in biological matrices but not so high as to cause toxicity. - Fasting: Administer the dose to fasted animals to minimize food-related interactions. - Pharmacokinetic Profiling: Collect blood samples at multiple time points to accurately determine Cmax, Tmax, and AUC. |
| Analytical Methods | Inaccurate or inconsistent chromium quantification | - Matrix effects: Components in biological samples (e.g., plasma, urine) can interfere with the analytical signal. - Contamination: Contamination from lab equipment (e.g., stainless steel needles) can lead to falsely high readings. - Polyatomic interferences (ICP-MS): Ions with the same mass-to-charge ratio as chromium (e.g., ⁴⁰Ar¹²C⁺) can cause interference. - Spectral interferences (UV-Vis): Other metals (e.g., iron, copper) can react with the colorimetric agent (diphenylcarbazide). | - Sample Preparation: Use appropriate digestion methods (e.g., wet ashing with nitric and perchloric acid) to remove organic matrix components. - Contamination Control: Use acid-washed plasticware and avoid stainless steel for sample collection and processing. - ICP-MS Optimization: Use a collision/reaction cell (CRC) with a gas like ammonia (B1221849) or hydrogen to remove polyatomic interferences. - UV-Vis Optimization: Use releasing agents or chemical modifiers to suppress interference from other ions. Alternatively, use a separation technique like ion chromatography before detection. |
Frequently Asked Questions (FAQs)
Q1: Why is the bioavailability of this compound generally low? A1: The trivalent form of chromium (Cr³⁺), which is present in this compound, has low intestinal absorption, typically ranging from 0.4% to 2.5%. While the picolinate ligand is thought to enhance absorption compared to inorganic forms like chromium chloride, the overall uptake remains limited.
Q2: Which form of chromium is most bioavailable? A2: Studies suggest that this compound is more bioavailable than other forms like chromium chloride and chromium nicotinate. One study comparing four different forms found that this compound resulted in significantly higher 24-hour urinary chromium excretion, an indirect measure of absorption.
Q3: What are some promising strategies to enhance the bioavailability of this compound? A3: Key strategies include:
-
Nanoparticle Formulations: Reducing the particle size to the nano-range can significantly increase surface area, leading to improved dissolution and absorption.
-
Co-administration with Enhancers: Certain substances may improve absorption. For example, a study in rats showed that co-administration with silk sericin increased chromium accumulation in the liver and kidneys.
-
Use of Chelating Agents: Excipients like citric acid and EDTA have been shown to mobilize chromium, which may enhance its uptake.
Q4: How does this compound exert its effects on glucose metabolism? A4: Chromium is believed to potentiate the action of insulin (B600854). The proposed mechanism involves a low-molecular-weight chromium-binding substance (LMWCr), also known as chromodulin. When insulin binds to its receptor, chromium is transported into the cell and binds to apochromodulin. The resulting holochromodulin complex then binds to the insulin receptor, amplifying its tyrosine kinase activity. This enhanced signaling cascade leads to the translocation of GLUT4 transporters to the cell membrane, facilitating glucose uptake from the bloodstream.
Q5: What are the critical quality control parameters for a Caco-2 permeability assay? A5: The most critical parameters are:
-
Monolayer Integrity: Assessed by measuring TEER values and the flux of a paracellular marker like Lucifer yellow.
-
Cell Differentiation: Ensuring cells have been cultured for a sufficient time (typically 21 days) to express relevant transporters and form tight junctions.
-
Standard Compounds: Including high and low permeability compounds as controls to ensure the assay is performing as expected.
Quantitative Data on Bioavailability Enhancement
The following tables summarize data from various studies on the bioavailability of different chromium formulations.
Table 1: Comparison of Apparent Absorption of Different Chromium Compounds
| Chromium Compound | Animal Model | Apparent Absorption (%) | Reference |
| This compound | Rat | 0.04 - 0.24% | |
| Chromium Chloride | Rat | 0.04 - 0.24% | |
| Chromium Nicotinate | Rat | 0.04 - 0.24% | |
| This compound | Human | 0.8 - 1.0% |
Note: Apparent absorption was determined by whole-body counting of radiolabeled chromium.
Table 2: Effect of Formulation Strategy on Chromium Bioavailability
| Formulation | Model | Bioavailability Metric | Improvement vs. Control | Reference |
| Nanoparticle this compound | Pig | Relative Bioavailability | 139% (vs. CrPicolinate) | |
| Nanoparticle CrPicolinate + PGA | Pig | Relative Bioavailability | 171% (vs. CrPicolinate) | |
| This compound + Sericin (10 mg/kg BW) | Rat | Cr accumulation in Kidney | Significant increase | |
| This compound + Sericin (100 mg/kg BW) | Rat | Cr accumulation in Liver | Significant increase |
PGA: Poly-γ-glutamic acid
Experimental Protocols
In Vitro Dissolution Testing (USP <2040>)
This protocol is adapted from the USP general chapter for the dissolution of dietary supplements.
Apparatus:
-
USP Apparatus 1 (Baskets) for capsules or 2 (Paddles) for tablets.
-
Dissolution vessels (900 mL).
-
Water bath maintained at 37 ± 0.5 °C.
Media:
-
Primary Medium: 0.1 N Hydrochloric Acid (HCl).
-
Alternate Medium (if fails in primary): pH 6.0 Citrate Buffer.
Procedure:
-
Place 900 mL of the selected dissolution medium into each vessel and allow it to equilibrate to 37 ± 0.5 °C.
-
Place one tablet or capsule into each of the six vessels.
-
Begin rotation of the apparatus at the specified speed (e.g., 75 rpm for paddles, 100 rpm for baskets).
-
At the specified time point (e.g., 60 minutes), withdraw a sample from each vessel from a zone midway between the surface of the medium and the top of the rotating blade/basket, not less than 1 cm from the vessel wall.
-
Filter the samples immediately through a validated filter (e.g., 0.45 µm PVDF).
-
Analyze the filtrate for chromium content using a validated analytical method such as ICP-MS or Atomic Absorption Spectroscopy.
-
Acceptance Criteria: For most supplements, at least 75% of the labeled amount of the index element must be dissolved within 1 hour.
Caco-2 Cell Permeability Assay
This protocol provides a general workflow for assessing the intestinal permeability of a this compound formulation.
Materials:
-
Caco-2 cells (passage 20-40).
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size).
-
Cell culture medium (e.g., DMEM with 10-20% FBS, non-essential amino acids, and antibiotics).
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS, pH 7.4).
-
Lucifer yellow and reference compounds (e.g., propranolol, atenolol).
Procedure:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical (AP) side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-28 days, changing the medium every 2-3 days, to allow for differentiation and formation of a polarized monolayer.
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the TEER of each monolayer. Values should be >200 Ω·cm².
-
Perform a Lucifer yellow leakage test. The Papp for Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.
-
-
Transport Experiment (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed (37°C) transport buffer.
-
Add fresh transport buffer to the basolateral (BL) compartment (receiver).
-
Add the dosing solution of the this compound formulation (prepared in transport buffer, potentially with a non-toxic solubilizer like <1% DMSO) to the AP compartment (donor).
-
Incubate at 37°C with gentle shaking (e.g., 50 rpm).
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take a sample from the BL compartment, replacing the volume with fresh buffer.
-
-
Sample Analysis:
-
Analyze the chromium concentration in the collected samples using a validated method (e.g., ICP-MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the flux (rate of substance appearance in the receiver compartment).
-
A is the surface area of the insert.
-
C₀ is the initial concentration in the donor compartment.
-
-
In Vivo Bioavailability Study in Rodents
This protocol outlines a basic design for an oral bioavailability study in rats.
Animals:
-
Male Sprague-Dawley rats (8-10 weeks old).
-
Acclimatize animals for at least one week before the study.
Procedure:
-
Dosing Preparation:
-
Prepare the this compound formulations (e.g., control suspension, enhanced nanoparticle formulation) in a suitable vehicle (e.g., water with 0.5% carboxymethylcellulose).
-
-
Dosing Administration:
-
Fast the rats overnight (approx. 12 hours) with free access to water.
-
Administer a single oral dose of the formulation via gavage (e.g., 20 µg Cr/kg body weight).
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) into heparinized tubes at pre-defined time points: 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 4, 8, 12, and 24 hours post-dose.
-
Centrifuge the blood samples to separate the plasma.
-
-
Tissue Collection (Terminal):
-
At the end of the study (e.g., 24 or 48 hours), euthanize the animals and collect key tissues such as the liver, kidneys, and spleen for chromium accumulation analysis.
-
-
Sample Analysis:
-
Digest plasma and tissue samples (e.g., using nitric acid).
-
Determine the chromium concentration using ICP-MS.
-
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration versus time.
-
Calculate key pharmacokinetic parameters: Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve).
-
Relative bioavailability can be calculated as: (AUC_test / AUC_reference) * (Dose_reference / Dose_test).
-
Signaling Pathways and Experimental Workflows
Insulin Signaling Pathway and the Role of Chromium
The following diagram illustrates the insulin signaling cascade and the proposed mechanism by which chromium enhances this pathway. Insulin binding to its receptor initiates a phosphorylation cascade involving IRS, PI3K, and Akt, which ultimately leads to the translocation of GLUT4-containing vesicles to the plasma membrane for glucose uptake. Chromium, through the activation of chromodulin, is thought to amplify the insulin receptor's kinase activity, thereby enhancing the downstream signal.
Caption: Insulin signaling pathway and the proposed amplification role of chromium.
Experimental Workflow for Bioavailability Assessment
This diagram outlines the logical flow from formulation development to in vivo bioavailability assessment.
Caption: A typical workflow for assessing this compound bioavailability.
References
Technical Support Center: Method Refinement for Detecting Low Concentrations of Chromium Picolinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods for detecting low concentrations of chromium picolinate (B1231196).
Frequently Asked Questions (FAQs)
1. What are the most common analytical methods for the determination of chromium picolinate at low concentrations?
The most prevalent methods for quantifying low concentrations of this compound are High-Performance Liquid Chromatography (HPLC) coupled with various detectors, primarily UV-Visible (UV-Vis) spectroscopy, Mass Spectrometry (MS), or Inductively Coupled Plasma Mass Spectrometry (ICP-MS). For enhanced sensitivity and selectivity, tandem mass spectrometry (LC-MS/MS) is often the preferred method.[1][2][3] Another technique employed is High-Performance Thin-Layer Chromatography (HPTLC).
2. What are the key considerations for sample preparation when analyzing this compound?
Sample preparation is critical to ensure accurate quantification. Key considerations include:
-
Matrix Complexity: The choice of extraction solvent and cleanup procedure depends heavily on the sample matrix (e.g., dietary supplements, animal feed, biological fluids).[1][2]
-
Extraction Efficiency: Acetonitrile (B52724) and methanol-water mixtures are commonly used for extraction. Sonication can aid in achieving better extraction efficiency.
-
Cleanup: Solid-phase extraction (SPE) is often employed to remove interfering substances from complex matrices like animal feed.
-
Stability: this compound is a stable complex, but it's essential to control pH and temperature during sample preparation to prevent any potential degradation or species interconversion, especially when analyzing for different chromium species.
3. What is chromium speciation, and why is it important in the context of this compound analysis?
Chromium can exist in different oxidation states, most commonly as trivalent chromium (Cr(III)) and hexavalent chromium (Cr(VI)). Chromium speciation is the analytical process of separating and quantifying these different forms. This is crucial because the toxicity and biological role of chromium are species-dependent. Cr(III), the form present in this compound, is considered an essential trace element, while Cr(VI) is a known carcinogen. When analyzing samples, it's important to ensure that the analytical method can distinguish this compound from other forms of chromium and that the sample preparation process does not alter the original speciation.
4. What are typical detection limits for this compound using different analytical techniques?
Detection limits can vary based on the instrumentation, matrix, and method parameters. The following table summarizes typical detection and quantification limits found in the literature:
| Analytical Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix |
| HPLC-UV | 0.091 µg/mL | 0.181 µg/mL | Pharmaceutical Dosage Forms |
| LC-MS/MS | - | 0.02 mg/kg | Complete Animal Feed |
| LC-MS/MS | - | 0.025 mg/kg | Concentrated Animal Feed |
| LC-MS/MS | - | 2 mg/kg | Premix Animal Feed |
| HPTLC | 24.46 ng/spot | 74.14 ng/spot | Capsule Formulation |
| CE-ICP-MS | 0.20 ngCr/mL | - | Food |
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
HPLC-UV Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Secondary interactions with residual silanols on the column.- Column overload.- Inappropriate mobile phase pH. | - Use a lower pH mobile phase or a column with better end-capping.- Reduce sample concentration.- Adjust mobile phase pH to be at least 2 units away from the pKa of picolinic acid. |
| Peak Splitting or Broadening | - Column contamination or void.- Sample solvent incompatible with the mobile phase.- Co-elution with an interfering compound. | - Wash or replace the column.- Dissolve the sample in the mobile phase.- Optimize the mobile phase composition or gradient to improve separation. |
| Inconsistent Retention Times | - Fluctuations in pump pressure or flow rate.- Changes in mobile phase composition.- Temperature variations. | - Degas the mobile phase and prime the pump.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature. |
| Low Signal Intensity | - Low sample concentration.- Incorrect detection wavelength.- Detector lamp issue. | - Concentrate the sample or increase the injection volume.- Set the UV detector to the wavelength of maximum absorbance for this compound (around 264 nm).- Check and replace the detector lamp if necessary. |
LC-MS/MS Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Ionization/Low Sensitivity | - Inefficient electrospray ionization (ESI).- Ion suppression from matrix components.- Inappropriate mobile phase additives. | - Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).- Improve sample cleanup using SPE or dilute the sample.- Use a mobile phase with additives that enhance ionization (e.g., formic acid for positive mode). |
| High Background Noise | - Contaminated mobile phase or LC system.- Matrix effects.- Electronic noise. | - Use high-purity solvents and flush the LC system.- Implement a more effective sample cleanup procedure.- Check for proper grounding and potential sources of electronic interference. |
| Inaccurate Quantification | - Matrix effects (ion enhancement or suppression).- Non-linear calibration curve.- Analyte degradation. | - Use a matrix-matched calibration curve or an internal standard.- Prepare calibration standards covering the expected sample concentration range.- Investigate sample stability and optimize storage and preparation conditions. |
Experimental Protocols
HPLC-UV Method for this compound in Dietary Supplements
This protocol is a general guideline based on established methods.
a. Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) in a suitable solvent like methanol (B129727) or a methanol:water mixture.
-
Perform serial dilutions to prepare working standards in the desired concentration range (e.g., 0.1 - 10 µg/mL).
b. Sample Preparation:
-
Accurately weigh and finely powder a representative portion of the supplement.
-
Transfer a known amount of the powdered sample to a volumetric flask.
-
Add the extraction solvent (e.g., acetonitrile:water, 1:1 v/v) and sonicate for 30 minutes to ensure complete extraction.
-
Allow the solution to cool and dilute to the mark with the extraction solvent.
-
Filter the extract through a 0.45 µm syringe filter before HPLC analysis.
c. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of acetonitrile and water (e.g., 40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 40°C |
| Detection Wavelength | 264 nm |
d. Analysis:
-
Inject the prepared standards to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
LC-MS/MS Method for this compound in Animal Feed
This protocol is a general guideline based on established methods.
a. Standard and Sample Preparation:
-
Follow the standard preparation steps outlined in the HPLC-UV protocol.
-
For sample preparation, after extraction with acetonitrile and filtration, a solid-phase extraction (SPE) cleanup step is recommended.
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the filtered extract onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the this compound with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Conditions:
| Parameter | Condition |
| LC Column | C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | Gradient elution with water and acetonitrile, both containing 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition | Monitor the specific precursor-to-product ion transition for this compound (e.g., m/z 419 -> 297) |
Visualizations
Caption: HPLC-UV analysis workflow for this compound.
Caption: LC-MS/MS analysis workflow for this compound.
Caption: Troubleshooting logic for poor peak shape in HPLC.
References
- 1. Quantitative determination of this compound in animal feeds by solid phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A validated method for analysis of this compound in nutraceuticals by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Chromium Picolinate and Chromium Chloride Absorption for Researchers and Drug Development Professionals
A comprehensive guide to the bioavailability, experimental evaluation, and mechanistic pathways of two common forms of supplemental chromium.
This guide provides a detailed comparative analysis of the absorption and bioavailability of chromium picolinate (B1231196) and chromium chloride, two of the most common forms of trivalent chromium (Cr(III)) used in dietary supplements. For researchers, scientists, and drug development professionals, this document summarizes key quantitative data, outlines experimental protocols for absorption studies, and visualizes the underlying biological and experimental workflows.
Superior Bioavailability of Chromium Picolinate
This compound has consistently demonstrated superior absorption and bioavailability compared to chromium chloride. Research indicates that the absorption rate of chromium from this compound is approximately 1.2%, whereas the rate for chromium chloride is about 0.4%.[1][2] This enhanced absorption of this compound is a key factor in its prevalent use in nutritional supplements.[3][4][5] While both forms contribute to the body's chromium stores, the efficiency of this contribution differs significantly.
The absorption of dietary chromium, in general, is relatively low, ranging from 0.4% to 2.5%. The absorption of both this compound and chromium chloride falls within this range, though at opposite ends of the spectrum.
Quantitative Comparison of Chromium Absorption
The following table summarizes the key quantitative data on the absorption of this compound and chromium chloride from human and animal studies.
| Parameter | This compound | Chromium Chloride | Species | Reference |
| Absorption Rate | ~1.2% | ~0.4% | Human | |
| Apparent Absorption | 0.8 - 1.0% | - | Human | |
| Apparent Absorption | 0.04 - 0.24% | Slightly higher than picolinate | Rat | |
| True Absorption (accounting for urinary excretion) | 0.99% | - | Rat | |
| 24-hour Urinary Cr (as % increase over baseline) | 625% | 40% | Human |
Experimental Protocols for Assessing Chromium Absorption
Two primary methodologies are employed to compare the absorption of different chromium forms: 24-hour urinary chromium excretion and studies using radiolabeled chromium isotopes with whole-body counting.
24-Hour Urinary Chromium Excretion
This non-invasive method is a well-established indirect measure of acute chromium absorption. The protocol involves the collection of all urine produced by a subject over a 24-hour period following the administration of a specific chromium supplement.
Methodology:
-
Baseline Measurement: A baseline 24-hour urine sample is collected prior to supplement administration to determine the subject's normal chromium excretion levels.
-
Supplement Administration: Subjects are given a standardized dose of the chromium supplement (e.g., 200 mcg of elemental chromium) with a standardized meal.
-
24-Hour Urine Collection: All urine is collected in a clean, metal-free container for the 24 hours immediately following supplementation. It is crucial to avoid any contact with metal objects to prevent contamination. The collection starts after the first morning urination, which is discarded, and includes the first urination of the following morning.
-
Sample Analysis: The total volume of the 24-hour urine collection is recorded. An aliquot of the mixed sample is then analyzed for chromium concentration, typically using Graphite Furnace Atomic Absorption Spectrometry (GFAAS).
-
Data Analysis: The total amount of chromium excreted in 24 hours is calculated by multiplying the chromium concentration by the total urine volume. The increase in chromium excretion over the baseline level is attributed to the absorption of the administered supplement.
References
A Comparative Analysis of Chromium Picolinate and Chromium Nicotinate on Glycemic Control: An Evidence-Based Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two popular forms of supplemental chromium—chromium picolinate (B1231196) and chromium nicotinate (B505614)—on glycemic control. The information presented is based on available scientific literature, including preclinical and clinical studies, with a focus on experimental data to inform research and development in the field of diabetes and metabolic disorders.
Introduction
Chromium is an essential trace mineral that plays a crucial role in carbohydrate and lipid metabolism. It is widely recognized for its ability to potentiate the action of insulin (B600854), the primary hormone responsible for regulating blood glucose levels.[1][2] As such, chromium supplementation has been extensively investigated as a potential therapeutic strategy for improving glycemic control, particularly in individuals with insulin resistance and type 2 diabetes. Among the various forms of supplemental chromium, chromium picolinate and chromium nicotinate are two of the most commonly studied and commercially available options. This guide aims to objectively compare their performance based on existing experimental evidence.
Mechanism of Action: The Role of Chromium in Insulin Signaling
Trivalent chromium is believed to enhance insulin signaling through its interaction with a low-molecular-weight chromium-binding substance (LMWCr) or chromodulin. This oligopeptide can bind to insulin receptors and amplify their kinase activity, leading to a cascade of downstream signaling events that ultimately promote glucose uptake and utilization by cells. The proposed mechanism involves the potentiation of insulin-stimulated autophosphorylation of the insulin receptor, leading to the activation of key signaling molecules such as insulin receptor substrate (IRS-1) and phosphatidylinositol 3-kinase (PI3K). This cascade facilitates the translocation of GLUT4 glucose transporters to the cell membrane, thereby increasing glucose uptake.
Comparative Efficacy: A Review of the Evidence
Direct head-to-head clinical trials comparing the long-term effects of this compound and chromium nicotinate on glycemic control markers in humans are limited. However, existing studies on absorption, along with a key clinical trial in obese women and a preclinical study in diabetic rats, provide valuable insights into their comparative performance.
Bioavailability and Absorption
A study directly comparing the acute absorption of commercially available chromium supplements found that this compound resulted in significantly higher 24-hour urinary chromium excretion compared to two different chromium nicotinate supplements.[3] This suggests that this compound may have superior absorption. One report on this study indicated a 625% increase in urinary chromium over baseline for picolinate, compared to a 270% increase for nicotinate.
Glycemic Control and Insulin Sensitivity
Despite its apparent higher absorption, the evidence for the superior efficacy of this compound on glycemic control is not definitive and is, in some cases, contradicted by direct comparisons.
A notable clinical trial by Grant et al. (1997) investigated the effects of both this compound and chromium nicotinate, with and without exercise, in young, obese women.[4][5] The study found that this compound supplementation alone resulted in significant weight gain. In contrast, the combination of exercise and chromium nicotinate supplementation led to significant weight loss and a lowered insulin response to an oral glucose load. The authors concluded that high levels of this compound are contraindicated for weight loss in this population and that chromium nicotinate with exercise may be more beneficial for modifying risk factors for coronary artery disease and non-insulin-dependent diabetes mellitus.
A preclinical study in streptozotocin-treated diabetic rats provided a direct comparison of chromium niacinate (a form of nicotinate) and this compound. While both forms showed some beneficial effects, chromium niacinate was found to be more effective at lowering triglycerides, total cholesterol, and the ratio of total to HDL cholesterol.
The following table summarizes the key findings from these comparative studies. Due to the limited availability of the full text of the Grant et al. study, the quantitative data presented is based on the abstract and may not represent the complete dataset.
| Parameter | This compound | Chromium Nicotinate | Study Population | Key Findings |
| Bioavailability | Higher urinary chromium excretion | Lower urinary chromium excretion | Healthy young adult women | Picolinate appears to be better absorbed. |
| Body Weight | Significant weight gain | Significant weight loss (with exercise) | Young, obese women | Nicotinate with exercise was superior for weight management. |
| Insulin Response | Less effective in supporting insulin action | Lowered insulin response to oral glucose load (with exercise) | Young, obese women | Nicotinate with exercise showed better insulin response. |
| Triglycerides | Non-significant decrease | Significant decrease | Diabetic Rats | Niacinate was more effective in lowering triglycerides. |
| Total Cholesterol | Non-significant decrease | Significant decrease | Diabetic Rats | Niacinate was more effective in lowering total cholesterol. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols from the key comparative studies cited.
Grant et al. (1997): Chromium and Exercise Training in Obese Women
-
Study Design: This study examined the effects of chromium supplementation (400 µ g/day ) as either picolinate or nicotinate, with or without exercise training.
-
Participants: Young, obese women.
-
Interventions:
-
Group 1: this compound (400 µ g/day )
-
Group 2: Chromium Nicotinate (400 µ g/day ) + Exercise Training
-
Other groups likely included placebo and exercise-only arms for comparison, though not explicitly detailed in the abstract.
-
-
Outcome Measures: Body weight and composition, basal plasma hormone and substrate levels, and response to an oral glucose load.
-
Duration: The duration of the intervention is not specified in the abstract.
DiSilvestro & Dy (2007): Comparison of Acute Absorption
-
Study Design: A randomized, crossover study.
-
Participants: Young adult, non-overweight females.
-
Interventions: Participants were given 200 µg of chromium as picolinate, two types of nicotinate, and chloride in a random order, with at least a one-week washout period between each supplement.
-
Outcome Measures: 24-hour urinary chromium excretion as an indirect measure of acute absorption.
-
Standardization: Supplements were administered with a small standardized meal.
Jain et al. (2007): Preclinical Comparison in Diabetic Rats
-
Study Design: A controlled animal study.
-
Subjects: Streptozotocin-induced diabetic Sprague Dawley rats.
-
Interventions:
-
Control Group
-
Diabetic Control Group
-
Diabetic + Chromium Niacinate (400 µg Cr/kg body weight/day)
-
Diabetic + this compound (400 µg Cr/kg body weight/day)
-
-
Outcome Measures: Blood levels of TNF-α, IL-6, C-reactive protein (CRP), lipid peroxidation, glycated hemoglobin (HbA1c), triglycerides, and cholesterol.
-
Duration: 7 weeks.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for a randomized controlled trial comparing the efficacy of this compound and chromium nicotinate on glycemic control.
Discussion and Future Directions
The available evidence presents a complex picture. While this compound appears to be more readily absorbed, the limited direct comparative efficacy studies in humans and animals suggest that chromium nicotinate may offer advantages in certain contexts, particularly concerning its effects on insulin response when combined with exercise and on lipid profiles. The discrepancy between bioavailability and efficacy highlights the importance of considering the biological activity of the entire chromium complex, not just the elemental chromium content. The picolinate and nicotinate ligands may have their own metabolic effects that influence the overall outcome of supplementation.
For researchers and drug development professionals, these findings underscore the need for well-designed, head-to-head, long-term randomized controlled trials in diverse populations with type 2 diabetes. Future studies should aim to:
-
Directly compare this compound and chromium nicotinate using standardized dosages.
-
Assess a comprehensive range of glycemic control markers, including HbA1c, fasting and postprandial glucose, and insulin sensitivity indices.
-
Investigate the impact of these supplements on lipid profiles and inflammatory markers.
-
Elucidate the distinct mechanisms of action of each form at the molecular level.
-
Evaluate the safety and tolerability of long-term supplementation.
By addressing these research gaps, a clearer understanding of the relative merits of this compound and chromium nicotinate can be established, paving the way for more targeted and effective nutritional interventions for the management of type 2 diabetes and related metabolic disorders.
References
- 1. A comparative study to assess the use of chromium in type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinician.com [clinician.com]
- 3. This compound shows greater benefits in diabetes care than other forms of chromium | EurekAlert! [eurekalert.org]
- 4. Chromium and exercise training: effect on obese women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CHROMIUM NICOTINATE VS. This compound [chiro.org]
Head-to-head comparison of different chromium supplement bioavailabilities
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Commercially Available Chromium Supplements
Chromium, an essential trace mineral, plays a crucial role in carbohydrate and lipid metabolism, primarily by potentiating the action of insulin (B600854). Consequently, chromium supplementation is a subject of significant interest in the management of insulin resistance and type 2 diabetes. However, the bioavailability of chromium varies substantially depending on its chemical form. This guide provides a comprehensive head-to-head comparison of the bioavailability of different chromium supplements, supported by experimental data to aid in research and development decisions.
Comparative Bioavailability Data
The following table summarizes the quantitative data on the bioavailability of various chromium supplements based on a key human clinical trial and supporting animal studies. The primary measure of acute absorption in the human study was the 24-hour urinary chromium excretion following supplementation, a well-established indirect marker of chromium absorption.
| Chromium Supplement Form | Mean 24-h Urinary Chromium Excretion (µg/g creatinine) | Percent Increase Over Baseline (%) | Apparent Absorption (in rats) (%) |
| Chromium Picolinate (B1231196) | 0.85 ± 0.13 | 625 | 0.99 (True Absorption) |
| Chromium Nicotinate | 0.37 ± 0.06 | 270 | 0.04 - 0.24 |
| Chromium Niacin Amino Acid Chelate | Not explicitly provided, but lower than Nicotinate | 183 | Not Available |
| Chromium Chloride | 0.12 ± 0.02 | 40 | 0.04 - 0.24 |
| Chromium Yeast | Not directly compared in the same study | Stated to be up to 10 times more bioavailable than chromium chloride | Not Available |
Data for urinary excretion is from the human study by DiSilvestro & Dy (2007)[1][2]. Apparent absorption data in rats is from Laschinsky et al. (2012)[3][4]. It is important to note that urinary excretion is an indirect measure of absorption.
The data clearly indicates that organic forms of chromium, particularly chromium picolinate, exhibit significantly higher bioavailability compared to the inorganic form, chromium chloride. One study suggests that chromium from chromium-enriched yeast is absorbed up to 10 times more effectively than inorganic chromium compounds like chromium chloride. Research indicates that approximately 1.2% of chromium from this compound is absorbed, while the absorption from chromium chloride is about 0.4%.
Experimental Protocols
The primary human clinical trial data presented above is derived from a study conducted by DiSilvestro and Dy (2007). The detailed methodology is as follows:
Study Design: A randomized, single-blind, crossover study design was employed. This design minimizes inter-individual variability by having each participant act as their own control.
Participants: The study enrolled healthy, non-obese, young adult females.
Intervention: Participants were administered a single dose of 200 mcg of elemental chromium from four different commercially available supplements in a randomized order:
-
This compound
-
Chromium Nicotinate (two different commercial formulations)
-
Chromium Chloride (from a multivitamin-mineral supplement)
A washout period of at least one week was implemented between each supplementation phase to ensure the complete elimination of the previously administered chromium.
Data Collection: Urine samples were collected over a 24-hour period following the administration of each supplement.
Analytical Method: The concentration of chromium in the urine samples was determined using graphite (B72142) furnace atomic absorption spectrometry (GFAAS). This is a highly sensitive technique suitable for measuring trace elements in biological fluids.
Statistical Analysis: The data on 24-hour urinary chromium excretion were analyzed to compare the absorption of the different chromium forms. The results were presented as absolute values and as a percentage increase over baseline urinary chromium levels.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of chromium action and the experimental process, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Comparison of acute absorption of commercially available chromium supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Body absorbs Chromax better than other chromiums, study [nutraingredients.com]
- 3. researchgate.net [researchgate.net]
- 4. Bioavailability of chromium(III)-supplements in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Impact of Chromium Picolinate on Insulin Signaling: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of chromium picolinate's effects on insulin (B600854) signaling, benchmarked against the established therapeutic, metformin (B114582). This document summarizes key quantitative findings, details experimental methodologies for pivotal assays, and visualizes the complex signaling pathways involved.
Chromium picolinate (B1231196) has been investigated for its potential to enhance insulin sensitivity, offering a nutritional-based approach to improving glucose metabolism. Understanding its molecular mechanisms is crucial for evaluating its therapeutic potential and for the development of novel insulin-sensitizing agents. This guide dissects the key findings from in vitro and in vivo studies, presenting a clear comparison with metformin, a first-line treatment for type 2 diabetes.
Comparative Analysis of Molecular Effects
The following tables summarize the quantitative and qualitative effects of this compound and metformin on key components of the insulin signaling pathway.
Table 1: Effect on Insulin Receptor (IR) and Downstream Signaling
| Target Molecule | This compound Effect | Metformin Effect | Key Experimental Findings & Citations |
| Insulin Receptor (IR) Phosphorylation | Enhanced tyrosine phosphorylation of the insulin receptor in some cell-based studies.[1] However, other studies report no significant change in IR phosphorylation, suggesting effects are primarily downstream. | Generally does not directly increase insulin-stimulated IR phosphorylation. Its primary mechanisms are considered to be downstream of the receptor. | This compound has been shown to enhance the kinase activity of the insulin receptor β-subunit in some experimental models.[1] |
| Insulin Receptor Substrate-1 (IRS-1) Phosphorylation | Increased insulin-stimulated tyrosine phosphorylation of IRS-1 in skeletal muscle of obese, insulin-resistant rats.[2][3] | Can increase IRS-1 tyrosine phosphorylation, though this is often considered an indirect effect of its primary actions. | This compound supplementation in obese rats led to a significant increase in insulin-stimulated IRS-1 phosphorylation compared to controls.[2] |
| Phosphatidylinositol 3-Kinase (PI3K) Activity | Significantly increased PI3-kinase activity in skeletal muscle of obese, insulin-resistant rats treated with this compound. | Known to activate the PI3K pathway, contributing to its insulin-sensitizing effects. | Obese rats treated with this compound showed a significant increase in PI3-kinase activity in skeletal muscle post-insulin stimulation. |
| Akt (Protein Kinase B) Phosphorylation | Elevated phosphorylation of Akt at both Thr308 and Ser473 in various cellular and animal models of insulin resistance. | A key mechanism of metformin is the activation of AMP-activated protein kinase (AMPK), which can indirectly lead to Akt activation. | Studies have demonstrated that this compound treatment can restore blunted Akt phosphorylation in models of insulin resistance. |
| Glucose Transporter 4 (GLUT4) Translocation | Mobilizes GLUT4 to the plasma membrane in 3T3-L1 adipocytes, enhancing insulin-stimulated glucose transport. This effect may be linked to a decrease in plasma membrane cholesterol. | Increases GLUT4 translocation to the plasma membrane, a crucial step in glucose uptake. | This compound treatment resulted in an increased presence of GLUT4 at the plasma membrane of adipocytes. |
Table 2: Comparison of Clinical and Metabolic Parameters
| Parameter | This compound | Metformin | Key Experimental Findings & Citations |
| Fasting Blood Sugar (FBS) | Significantly decreased FBS after 3 months of treatment in women with Polycystic Ovary Syndrome (PCOS). | A well-established effect of metformin is the reduction of fasting blood glucose levels. | A double-blind, randomized clinical trial showed a significant decrease in FBS in PCOS patients treated with this compound. |
| Fasting Insulin | Significantly decreased fasting insulin levels in women with PCOS after 3 months of treatment. | Metformin is known to lower fasting insulin levels, reflecting improved insulin sensitivity. | The same clinical trial in PCOS patients demonstrated a significant reduction in fasting insulin with this compound supplementation. |
| Insulin Sensitivity (QUICKI index) | Increased insulin sensitivity as measured by the QUICKI index in PCOS patients. | Metformin is a cornerstone therapy for improving insulin sensitivity. | The study in PCOS women showed an improvement in the QUICKI index, indicating enhanced insulin sensitivity with this compound. |
| Side Effects | Generally well-tolerated, with some reports of loss of appetite and headache. | Commonly associated with gastrointestinal side effects such as abdominal discomfort, nausea, vomiting, and diarrhea. | In a comparative trial, this compound was better tolerated than metformin. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summarized protocols for key experiments used to assess the impact of this compound on insulin signaling.
Insulin Receptor (IR) Phosphorylation Assay (ELISA-based)
This protocol outlines the general steps for a solid-phase sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the phosphorylation of the insulin receptor β subunit at specific tyrosine residues.
-
Cell Culture and Treatment:
-
Culture cells (e.g., CHO-IR, HepG2) to 80-90% confluency.
-
Serum-starve cells overnight to reduce basal phosphorylation.
-
Treat cells with this compound or vehicle control for a specified duration.
-
Stimulate cells with insulin for a short period (e.g., 5-10 minutes) to induce IR phosphorylation.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
ELISA Procedure:
-
Use a microplate pre-coated with a capture antibody specific for the IR β subunit.
-
Add cell lysates to the wells and incubate to allow the IR to bind to the capture antibody.
-
Wash the wells to remove unbound proteins.
-
Add a detection antibody that specifically recognizes the phosphorylated tyrosine residue (e.g., pTyr1158) of the IR.
-
Incubate to allow the detection antibody to bind to the captured phosphorylated IR.
-
Wash away unbound detection antibody.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the detection antibody.
-
Incubate and wash.
-
Add a chromogenic substrate (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of a phosphorylated IR standard.
-
Calculate the concentration of phosphorylated IR in the samples based on the standard curve.
-
Normalize the results to the total protein concentration of the cell lysate.
-
PI3-Kinase (PI3K) Activity Assay (ELISA-based)
This protocol describes a competitive ELISA to measure the activity of PI3-Kinase by detecting the production of its product, phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
-
Immunoprecipitation of PI3K (Optional):
-
Lyse treated cells and immunoprecipitate PI3K using an appropriate antibody.
-
-
Kinase Reaction:
-
Incubate the cell lysate or immunoprecipitated PI3K with a PI(4,5)P2 substrate and ATP in a kinase reaction buffer.
-
Allow the reaction to proceed for a set time at 37°C.
-
-
ELISA Procedure:
-
Use a microplate pre-coated with a protein that specifically binds to PIP3 (e.g., the PH domain of GRP-1).
-
Add the kinase reaction mixture and a biotinylated-PIP3 tracer to the wells. The PIP3 produced in the kinase reaction will compete with the biotinylated-PIP3 for binding to the coated plate.
-
Incubate and wash.
-
Add a streptavidin-HRP conjugate, which will bind to the captured biotinylated-PIP3.
-
Incubate and wash.
-
Add a chromogenic substrate and measure the absorbance.
-
-
Data Analysis:
-
A lower signal indicates higher PI3K activity, as more PIP3 was produced to compete with the biotinylated tracer.
-
Calculate the relative PI3K activity based on a standard curve or by comparing the signals of treated versus control samples.
-
Akt (Protein Kinase B) Phosphorylation Assay (Western Blot)
This protocol details the detection of phosphorylated Akt (p-Akt) relative to total Akt levels using Western blotting.
-
Cell Culture, Treatment, and Lysis:
-
Follow the same initial steps as for the IR phosphorylation assay to culture, treat, and lyse the cells.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473 or Thr308).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane thoroughly.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (for Total Akt):
-
Strip the membrane of the first set of antibodies using a stripping buffer.
-
Block the membrane again.
-
Incubate with a primary antibody for total Akt.
-
Repeat the secondary antibody and detection steps.
-
-
Data Analysis:
-
Use densitometry software (e.g., ImageJ) to quantify the band intensities for p-Akt and total Akt.
-
Normalize the p-Akt signal to the total Akt signal for each sample to determine the relative level of Akt phosphorylation.
-
GLUT4 Translocation Assay (Immunofluorescence-based)
This protocol describes a method to visualize and quantify the translocation of GLUT4 to the plasma membrane in adipocytes (e.g., 3T3-L1).
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes and induce differentiation into mature adipocytes.
-
-
Cell Treatment:
-
Serum-starve the differentiated adipocytes.
-
Treat with this compound or vehicle control.
-
Stimulate with insulin to induce GLUT4 translocation.
-
-
Immunostaining:
-
Fix the cells with paraformaldehyde.
-
For surface GLUT4: Without permeabilizing the cells, incubate with a primary antibody that recognizes an extracellular epitope of GLUT4.
-
For total GLUT4 (optional): Permeabilize a separate set of cells with a detergent (e.g., Triton X-100) before primary antibody incubation.
-
Wash the cells.
-
Incubate with a fluorescently labeled secondary antibody.
-
Wash the cells and mount the coverslips on microscope slides.
-
-
Microscopy and Image Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images and quantify the fluorescence intensity at the plasma membrane.
-
-
Data Analysis:
-
Calculate the ratio of surface GLUT4 to total GLUT4 fluorescence intensity to determine the extent of translocation.
-
Alternatively, for a more quantitative approach, flow cytometry can be used on cells expressing a tagged version of GLUT4.
-
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and the points of intervention by this compound.
Caption: Canonical insulin signaling pathway leading to glucose uptake.
Caption: Points of intervention of this compound in the insulin signaling pathway.
References
A Comparative Analysis of Chromium Picolinate and Metformin on Cellular Glucose Uptake
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms and efficacy of chromium picolinate (B1231196) and metformin (B114582) in enhancing glucose uptake at the cellular level. The information presented is collated from in vitro studies and clinical trials to assist researchers and professionals in drug development and metabolic disease research.
Introduction
Metformin is a cornerstone therapy for type 2 diabetes, primarily acting by decreasing hepatic glucose production and increasing insulin (B600854) sensitivity in peripheral tissues.[1][2] Chromium picolinate, a nutritional supplement, has also been investigated for its potential to improve glucose metabolism, purportedly by enhancing insulin signaling.[3][4] This guide delves into the experimental data comparing the effects of these two compounds on glucose uptake and their underlying molecular mechanisms.
Mechanisms of Action
Both metformin and this compound facilitate glucose uptake, albeit through distinct and partially overlapping signaling pathways.
Metformin: The primary mechanism of metformin involves the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[2] Activated AMPK enhances glucose uptake in skeletal muscle and adipocytes, in part by promoting the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane. Metformin's action is largely independent of insulin and involves the inhibition of mitochondrial respiratory chain complex I. It also reduces hepatic glucose output and decreases intestinal glucose absorption.
This compound: this compound is thought to potentiate the action of insulin. In vitro studies suggest that it can enhance insulin-stimulated glucose uptake by promoting the translocation of GLUT4 to the plasma membrane. One proposed mechanism involves the activation of p38 mitogen-activated protein kinase (MAPK), which can influence glucose transport independently of the classical insulin signaling pathway. Some evidence also suggests that this compound may modulate membrane fluidity by affecting cholesterol homeostasis, thereby facilitating GLUT4 vesicle fusion with the plasma membrane. Interestingly, some studies indicate that this compound's effects might also be mediated through AMPK activation, suggesting a point of convergence with metformin's mechanism.
Comparative Efficacy on Glucose Uptake and Insulin Sensitivity
Direct comparative studies on cellular glucose uptake are limited. However, data from individual in vitro studies and a clinical trial provide insights into their relative efficacy.
In Vitro Data
| Parameter | Metformin | This compound | Cell Type | Key Findings | Reference |
| GLUT4 Translocation | Increased | Increased | 3T3-L1 adipocytes | Both compounds increased GLUT4 translocation to the plasma membrane under hyperglycemic conditions. | |
| Glucose Uptake | Increased | Increased | L6-GLUT4myc myotubes | Metformin increased glucose uptake by 218%, while insulin alone increased it by 20%. | |
| Glucose Uptake | Augmented insulin-stimulated uptake | Augmented insulin-stimulated uptake | Skeletal muscle cells | Both chromium chloride and this compound enhanced insulin-stimulated glucose uptake. |
Clinical Data
A double-blind, randomized clinical trial comparing metformin and this compound in women with Polycystic Ovary Syndrome (PCOS) provides in vivo comparative data.
| Parameter | Metformin (1500mg/day for 3 months) | This compound (200µ g/day for 3 months) | p-value | Key Findings | Reference |
| Fasting Blood Sugar (FBS) | Significant decrease | Significant decrease (p=0.042) | Not significant between groups | Both treatments effectively lowered FBS. | |
| Fasting Insulin | Significant decrease | Significant decrease (p=0.014) | Not significant between groups | Both treatments improved insulin sensitivity. |
Signaling Pathways
The signaling pathways activated by metformin and this compound leading to glucose uptake are illustrated below.
Caption: Signaling pathways for metformin and this compound in glucose uptake.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Glucose Uptake Assay (using 2-NBDG)
This protocol describes a non-radioactive method for measuring glucose uptake in 3T3-L1 adipocytes.
Caption: Workflow for a 2-NBDG-based glucose uptake assay.
Protocol:
-
Cell Culture and Differentiation: Differentiate 3T3-L1 preadipocytes into mature adipocytes in a 24-well plate.
-
Serum Starvation: Incubate mature adipocytes in serum-free DMEM with 1 g/L glucose for 24 hours prior to the assay.
-
Washing: Discard the culture medium and wash the cells twice with glucose-free, serum-free medium.
-
Insulin and Compound Stimulation: Stimulate the cells with 100 nM of insulin in the presence or absence of the test compound (metformin or this compound) for a specified time.
-
2-NBDG Incubation: Remove the stimulation medium and add a fluorescently labeled deoxyglucose analog, such as 2-NBDG, in glucose-free medium and incubate.
-
Termination and Measurement: Stop the uptake by washing the cells with ice-cold PBS. Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader.
GLUT4 Translocation Assay (by Flow Cytometry)
This protocol quantifies the amount of GLUT4 on the plasma membrane.
Caption: Workflow for a flow cytometry-based GLUT4 translocation assay.
Protocol:
-
Cell Preparation: Use a cell line expressing an externally tagged GLUT4, such as L6-GLUT4myc myoblasts. Seed the cells and serum-starve them overnight.
-
Primary Antibody Incubation: Incubate the live, non-permeabilized cells with a primary antibody that recognizes the external epitope of GLUT4 (e.g., anti-myc).
-
Stimulation: Treat the cells with the test compound (metformin or this compound) and/or insulin for the desired time to induce GLUT4 translocation.
-
Fixation: Fix the cells with paraformaldehyde to preserve the cell surface-bound antibody.
-
Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Analysis: Analyze the cell-associated fluorescence using a flow cytometer to quantify the amount of GLUT4 on the plasma membrane.
Western Blot for AMPK and p38 MAPK Activation
This protocol assesses the phosphorylation status of key signaling proteins.
Caption: General workflow for Western blot analysis of protein phosphorylation.
Protocol:
-
Cell Treatment and Lysis: Treat cells with metformin or this compound for the desired time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated (activated) form of the target protein (e.g., phospho-AMPKα (Thr172) or phospho-p38 MAPK (Thr180/Tyr182)). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Normalize the phosphorylated protein levels to the total protein levels for each target.
Conclusion
Both metformin and this compound have demonstrated the ability to enhance glucose uptake in vitro, with evidence suggesting they operate through distinct yet potentially interconnected signaling pathways. Metformin's primary action is through the insulin-independent activation of AMPK, while this compound appears to potentiate insulin signaling and may also involve p38 MAPK and AMPK activation. The available data, including a head-to-head clinical trial in a specific population, suggest comparable effects on improving insulin sensitivity and lowering fasting blood glucose. For researchers and drug development professionals, the choice between these compounds or their potential combination would depend on the specific therapeutic goal, the target cell type, and the desired mechanism of action. Further direct comparative studies at the cellular level are warranted to fully elucidate their relative potencies and synergistic potential.
References
- 1. Quantitative measurement of GLUT4 translocation to the plasma membrane by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound positively influences the glucose transporter system via affecting cholesterol homeostasis in adipocytes cultured under hyperglycemic diabetic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Quantitative Measurement of GLUT4 Translocation to the Plasma Membrane by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Genotoxic Potential: A Comparative Analysis of Chromium Picolinate and Other Chromium Compounds
For researchers, scientists, and professionals in drug development, understanding the nuanced toxicological profiles of different chromium compounds is critical. This guide provides a comprehensive comparison of the genotoxicity of chromium picolinate (B1231196) against other prevalent chromium forms, primarily trivalent (Cr(III)) and hexavalent (Cr(VI)) compounds. The information is supported by experimental data to facilitate an objective assessment.
Chromium, a transition metal existing in various oxidation states, presents a dualistic nature in biological systems. While trivalent chromium is recognized for its role in glucose metabolism, hexavalent chromium is a well-established carcinogen and genotoxic agent.[1][2] Chromium picolinate, a popular nutritional supplement containing Cr(III), has been the subject of scientific debate regarding its safety and potential to induce genetic damage.
Comparative Genotoxicity: A Tabular Overview
The genotoxic potential of a substance is its ability to damage the genetic information within a cell, leading to mutations and potentially cancer. The following tables summarize quantitative data from various studies, offering a comparative look at the genotoxic effects of this compound, Cr(III) compounds (like chromium chloride), and Cr(VI) compounds (like sodium chromate).
| Table 1: In Vitro Genotoxicity Data | ||||
| Compound | Cell Line | Assay | Concentration/Dose | Observed Effect |
| This compound | Chinese Hamster Ovary (CHO) | Chromosomal Aberrations | Physiologically relevant doses | Increased chromosomal damage[3] |
| Human Lymphocytes | Comet Assay | 500 µM (in absence of serum) | Slight but significant increase in DNA damage[4] | |
| L5178Y Mouse Lymphoma Cells | Comet Assay | 500 µM | No genotoxic effects observed[4] | |
| Chromium(III) Chloride | Human Lymphoblastoid (TK6) | Comet Assay | 0.8 mM and 1 mM | Genotoxic, but less so than Cr(VI) at higher concentrations |
| Yeast and Jurkat Cells | DNA Damage Assays | Not specified | Induced genetic mutations and DNA damage | |
| Chromium(VI) (Sodium Chromate) | Human Lymphoblastoid (TK6) | Comet Assay | 0.8 mM and 1 mM | Significantly higher DNA damage compared to Cr(III) |
| Various | Multiple Assays | Varies | Consistently positive for genotoxicity |
| Table 2: In Vivo Genotoxicity Data | ||||
| Compound | Animal Model | Assay | Dose | Observed Effect |
| This compound | Mice | Micronucleus Test | Up to 3 mg/kg body weight (single i.p. injection) | No genotoxic effects observed |
| Drosophila melanogaster | Lethal Mutation Assay | Not specified | Induced lethal genetic mutations and sterility | |
| Rats (NTP Study) | 2-year feed study | Not specified | Equivocal evidence of carcinogenic activity in male rats | |
| Chromium(III) (inorganic) | Tannery Workers (Human) | Chromosomal Aberrations, Micronuclei | Long-term occupational exposure | Evidence of genotoxic effects |
| Chromium(VI) | Various | Multiple Assays | Varies | Well-documented carcinogen and genotoxicant |
Delving into the Mechanisms of Genotoxicity
The genotoxicity of chromium is intrinsically linked to its oxidation state and its interactions within the cellular environment.
Hexavalent Chromium (Cr(VI)) : Cr(VI) compounds are considered more toxic than Cr(III) compounds primarily due to their high solubility and ability to readily cross cell membranes through anion transport channels. Once inside the cell, Cr(VI) undergoes metabolic reduction to Cr(V), Cr(IV), and ultimately the more stable Cr(III) state. During this reductive process, reactive oxygen species (ROS) are generated, leading to oxidative stress and DNA damage. The resulting intracellular Cr(III) can then directly bind to DNA, forming DNA adducts, DNA-protein crosslinks, and strand breaks, which are primary lesions contributing to its mutagenic and carcinogenic properties.
Trivalent Chromium (Cr(III)) : In contrast, Cr(III) compounds have poor membrane permeability. However, once inside the cell, Cr(III) can directly interact with DNA, leading to the formation of DNA adducts and cross-links that can disrupt DNA replication and transcription. Studies have shown that Cr(III) can induce chromosomal aberrations and, in some systems, has been found to be more genotoxic than Cr(VI) when directly interacting with DNA.
This compound : The controversy surrounding this compound's genotoxicity stems from conflicting study results. Some research suggests that the picolinate ligand may enhance the cellular uptake of chromium, leading to higher intracellular concentrations and subsequent DNA damage. In vitro studies have demonstrated that at high concentrations, this compound can induce DNA damage. However, other studies, particularly in vivo experiments, have shown no significant genotoxic effects. The National Toxicology Program (NTP) studies showed equivocal evidence of carcinogenicity in male rats, but no evidence in female rats or mice.
Experimental Protocols: A Closer Look at the Methodologies
The assessment of genotoxicity relies on a battery of standardized tests. Below are detailed methodologies for key experiments frequently cited in chromium genotoxicity research.
1. Comet Assay (Single Cell Gel Electrophoresis)
-
Principle: This assay measures DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet" shape.
-
Methodology:
-
Cells are exposed to the test compound (e.g., this compound, CrCl₃, or Na₂CrO₄) at various concentrations and for a defined period.
-
The cells are then embedded in a low-melting-point agarose (B213101) gel on a microscope slide.
-
The cells are lysed using a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoid.
-
The slides are placed in an electrophoresis chamber filled with an alkaline buffer to unwind the DNA.
-
Electrophoresis is performed, allowing the fragmented DNA to migrate towards the anode.
-
The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualized under a fluorescence microscope.
-
The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.
-
2. Micronucleus Test
-
Principle: This test detects chromosomal damage or damage to the mitotic apparatus. Micronuclei are small, extra-nuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
-
Methodology:
-
In vivo: Animals (e.g., mice) are treated with the test compound. Bone marrow or peripheral blood is collected at specific time points.
-
In vitro: Cultured cells are exposed to the test compound. A cytokinesis-blocking agent (e.g., cytochalasin B) is often added to identify cells that have completed one cell division.
-
The cells are harvested, fixed, and stained.
-
The frequency of micronucleated cells is scored under a microscope. An increase in the number of micronucleated cells indicates genotoxic activity.
-
3. Ames Test (Bacterial Reverse Mutation Assay)
-
Principle: This assay uses several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it for growth). The test evaluates the ability of a chemical to induce mutations that revert the bacteria to a histidine-synthesizing state.
-
Methodology:
-
The bacterial strains are exposed to the test compound, both with and without a metabolic activation system (S9 mix from rat liver, to mimic mammalian metabolism).
-
The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.
-
The plates are incubated for 48-72 hours.
-
Only the bacteria that have undergone a reverse mutation will be able to grow and form colonies.
-
The number of revertant colonies is counted and compared to the number of spontaneous revertants in the control group. A significant increase in the number of revertant colonies indicates that the substance is mutagenic.
-
Visualizing the Pathways and Processes
To better illustrate the complex interactions and experimental flows, the following diagrams have been generated using Graphviz.
Caption: Cellular uptake and genotoxicity pathway of hexavalent chromium (Cr(VI)).
Caption: Generalized workflow for assessing the genotoxicity of chromium compounds.
Conclusion
The genotoxicity of chromium compounds is complex and highly dependent on the oxidation state and the specific compound. Hexavalent chromium is a confirmed genotoxic carcinogen, acting through intracellular reduction and subsequent DNA damage. Trivalent chromium, while less able to enter cells, is genotoxic upon direct interaction with DNA.
This compound's genotoxic profile remains a subject of investigation, with conflicting evidence from in vitro and in vivo studies. While some studies suggest a potential for DNA damage at high concentrations, others, including long-term animal studies, have not found clear evidence of genotoxicity. For researchers and drug development professionals, it is crucial to consider the specific experimental conditions and the existing body of evidence when evaluating the safety of this compound. Further research is warranted to fully elucidate its long-term effects and mechanisms of action in humans.
References
- 1. aaem.pl [aaem.pl]
- 2. Chromium (III) and chromium (VI) as important players in the induction of genotoxicity – current view [aaem.pl]
- 3. Chromium and Genomic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the potential genotoxicity of this compound in mammalian cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Chromium Picolinate's Effect on Muscle Protein Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo effects of chromium picolinate (B1231196) on muscle protein synthesis (MPS) relative to other well-established activators. The following sections detail the underlying signaling pathways, present quantitative data from key validation studies, and provide comprehensive experimental protocols for the methodologies cited.
Introduction: Mechanisms of Muscle Protein Synthesis Activation
Skeletal muscle mass is regulated by the dynamic balance between muscle protein synthesis (MPS) and muscle protein breakdown. Nutritional interventions are a key strategy for stimulating MPS, primarily through the activation of the mTORC1 signaling pathway, a central regulator of cell growth and protein synthesis.
-
Chromium Picolinate (CrPic): The primary proposed mechanism for CrPic's influence on muscle metabolism is through the enhancement of insulin (B600854) signaling. By improving the cellular response to insulin, CrPic may facilitate the downstream activation of the PI3K/Akt pathway, which is a critical upstream activator of mTORC1. Evidence suggests CrPic enhances the phosphorylation of Insulin Receptor Substrate-1 (IRS-1) and PI3-Kinase activity while reducing the activity of Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of the insulin receptor.[1][2] This action potentiates the anabolic effects of insulin.
-
Leucine (B10760876): This essential branched-chain amino acid (BCAA) is a potent, direct activator of MPS. Leucine acts as a signaling molecule that activates mTORC1, promoting the phosphorylation of its downstream targets, p70S6K and 4E-BP1, which are essential for initiating protein translation.[3][4]
-
β-Hydroxy β-Methylbutyrate (HMB): A metabolite of leucine, HMB has been shown to both stimulate protein synthesis and attenuate protein breakdown.[5] Its anabolic effects are also mediated through the activation of the mTOR pathway, while its anti-catabolic properties are linked to the inhibition of the ubiquitin-proteasome system.
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the key signaling pathways for each compound and a general workflow for in vivo MPS measurement.
Figure 1: Comparative signaling pathways for MPS activation.
Figure 2: General experimental workflow for in vivo MPS measurement.
Comparative Analysis of In Vivo Data
Direct in vivo measurement of muscle fractional synthesis rate (FSR) for this compound alone is limited in the scientific literature. Most studies focus on its upstream effects on insulin signaling. In contrast, robust FSR data is available for leucine and HMB.
One study investigated an amylopectin-chromium complex (ACr) combined with BCAAs, demonstrating a synergistic effect on MPS in rats post-exercise. While not CrPic alone, this suggests chromium may enhance amino acid-stimulated MPS. However, a study in older men found high-dose CrPic supplementation during a resistance training program did not enhance muscle size or strength gains compared to placebo.
The following tables summarize quantitative data from representative in vivo studies.
Table 1: Effect of this compound on Upstream Insulin Signaling (Rat Model)
| Parameter | Control (Obese Rat) | CrPic-Treated (Obese Rat) | % Change | Reference Study |
|---|---|---|---|---|
| Insulin-Stimulated IRS-1 Phosphorylation | Baseline | Significantly Increased | N/A | Cefalu et al. (2006) |
| Insulin-Stimulated PI3-Kinase Activity | Baseline | Significantly Increased | N/A | Cefalu et al. (2006) |
| Protein Tyrosine Phosphatase 1B (PTP1B) Levels | Baseline | Significantly Lower | N/A | Cefalu et al. (2006) |
Note: This study demonstrates enhanced signaling, an indirect indicator of potential MPS effects, in an insulin-resistant model.
Table 2: Effect of Amylopectin-Chromium Complex + BCAAs on Direct Muscle Protein Synthesis (Rat Model)
| Group | Myofibrillar FSR (%/day) | % Increase vs. Exercise Control | Reference Study |
|---|---|---|---|
| Exercise Control | ~1.5 | - | Ziegenfuss et al. (2020) |
| Exercise + BCAAs | ~2.35 | 57% | Ziegenfuss et al. (2020) |
| Exercise + BCAAs + ACr | ~2.56 | 71% | Ziegenfuss et al. (2020) |
Note: This study used a complex of this compound and chromium histidinate with amylopectin.
Table 3: Effect of Leucine Supplementation on Direct Muscle Protein Synthesis (Human & Animal Models)
| Condition | Control Group FSR (%/h) | Leucine-Supplemented FSR (%/h) | % Increase | Reference Study |
|---|---|---|---|---|
| Elderly Men (Fed State) | 0.053 ± 0.009 | 0.083 ± 0.008 | 57% | Rieu et al. (2006) |
| Older Adults (Post-absorptive) | 0.063 ± 0.004 | 0.074 ± 0.007 | 17% | Casperson et al. (2012) |
| Older Adults (Post-prandial) | 0.075 ± 0.006 | 0.10 ± 0.007 | 33% | Casperson et al. (2012) |
Table 4: Reported Effects of HMB Supplementation
| Effect | Magnitude | Condition | Reference |
|---|---|---|---|
| Enhanced Protein Synthesis | Up to 70% | Various | Nissen & Abumrad (1997) |
| Reduced Protein Breakdown | Up to 57% | Various | Nissen & Abumrad (1997) |
| Increased Lean Body Mass | Net increase of 0.28% per week | Resistance Training | Nissen & Sharp (2003) |
Detailed Experimental Protocols
Protocol for Insulin Signaling Assessment (Adapted from Cefalu et al., 2006)
-
Model: Male JCR:LA-cp rats (obese, insulin-resistant model), 4 months of age.
-
Supplementation: Animals received either vehicle or this compound (CrPic) at a dose of 80 µg/kg/day in their drinking water for 3 months.
-
Procedure: At the end of the supplementation period, rats were anesthetized. Skeletal muscle (vastus lateralis) biopsies were obtained at baseline and at 5, 15, and 30 minutes following an intravenous insulin stimulation.
-
Analysis: Muscle lysates were analyzed via immunoprecipitation and western blotting to assess the phosphorylation status of IRS-1 and the activity of PI3-kinase. Protein levels of PTP1B were also determined by western blot.
Protocol for Fractional Synthesis Rate (FSR) Measurement (Adapted from Rieu et al., 2006 & Ziegenfuss et al., 2020)
-
Model: Human volunteers (elderly men) or Wistar rats.
-
Supplementation: Subjects receive a standardized diet supplemented with the test compound (e.g., leucine) or placebo over a defined period. For acute studies, the compound is given immediately following an exercise bout.
-
Tracer Infusion: A primed, constant intravenous infusion of a stable isotope-labeled amino acid, typically L-[1-¹³C]phenylalanine or a deuterium-labeled phenylalanine bolus, is administered. This allows the tracer to incorporate into newly synthesized proteins.
-
Biopsies: Muscle biopsies are taken from the vastus lateralis at baseline (before or early in the infusion) and at one or more time points after supplementation/infusion.
-
Analysis: Muscle tissue is processed to isolate specific protein fractions (e.g., myofibrillar). The isotopic enrichment of the tracer amino acid in the muscle protein and in the precursor pool (tissue fluid or plasma) is determined using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculation: The FSR is calculated using the formula: FSR (%/h) = (E_p2 - E_p1) / (E_precursor * t) * 100, where E_p is the enrichment in bound protein at two time points, E_precursor is the average enrichment of the precursor pool, and t is the time between biopsies in hours.
Conclusion
The in vivo evidence for this compound's role in muscle protein synthesis is primarily indirect, pointing towards an enhancement of upstream insulin signaling pathways. While this mechanism provides a plausible route for influencing muscle anabolism, direct quantitative data measuring its impact on fractional synthesis rate is lacking. One study found that elevated doses of CrPic had a marginal anabolic effect at best in infant rats.
In stark contrast, compounds like leucine and its metabolite HMB have a substantial body of evidence demonstrating their ability to directly and robustly stimulate MPS, supported by quantitative FSR measurements in vivo. While a chromium-amylopectin complex has shown promise in augmenting BCAA-stimulated MPS, further research is required to validate the effect of this compound as a standalone agent for stimulating muscle protein synthesis in healthy, non-insulin-resistant models. For drug development and research professionals, leucine and HMB remain the alternatives with more definitive and direct evidence of efficacy for MPS activation.
References
- 1. In Vivo Measurement of Muscle Protein Synthesis Rate Using the Flooding Dose Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Leucine supplementation improves muscle protein synthesis in elderly men independently of hyperaminoacidaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leucine supplementation chronically improves muscle protein synthesis in older adults consuming the RDA for protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ergogenic Benefits of β‐Hydroxy‐β‐Methyl Butyrate (HMB) Supplementation on Body Composition and Muscle Strength: An Umbrella Review of Meta‐Analyses - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the safety profiles of various organic chromium supplements
For researchers and professionals in drug development, understanding the nuanced safety profiles of nutraceuticals is paramount. This guide provides a detailed comparison of the safety profiles of three common organic chromium supplements: chromium picolinate (B1231196), chromium nicotinate (B505614), and chromium-enriched yeast. The information is based on a comprehensive review of toxicological studies and regulatory assessments.
Trivalent chromium (Cr(III)), the form present in these supplements, is generally considered to have low toxicity, especially when compared to the carcinogenic hexavalent chromium (Cr(VI))[1][2][3]. However, the organic ligand to which chromium is bound can influence its absorption, bioavailability, and, consequently, its safety profile.
Quantitative Toxicological Data
The following table summarizes key quantitative safety data for the three organic chromium supplements. It is important to note that direct head-to-head comparative studies are limited, and data are often derived from individual studies on each supplement.
| Safety Parameter | Chromium Picolinate | Chromium Nicotinate (as Cr(III)) | Chromium-Enriched Yeast |
| Acute Oral LD50 (Rat) | 3,250 mg/kg body weight[4] | >2,000 mg/kg body weight[5] | Not explicitly found, but a NOAEL from a 90-day study is established. |
| No-Observed-Adverse-Effect Level (NOAEL) | 2,400 mg/kg bw/day (from a long-term NTP study in rats) | No adverse effects at 1.2 and 1.5 mg Cr(III)/kg/day in male and female rats, respectively, for 2 months. | 2,500 mg/kg bw/day (from a 90-day feeding study in rats) |
| Genotoxicity (in vitro) | Potential for DNA damage at high concentrations. Some studies suggest the picolinic acid moiety may be responsible for clastogenic effects. | Published studies indicate it is not mutagenic or genotoxic. | Non-genotoxic in a range of in vitro studies. |
| Genotoxicity (in vivo) | No evidence of genotoxicity in mammalian assays. | Not found in the reviewed literature. | No evidence of adverse effects on reproductive endpoints in limited studies. |
| Carcinogenicity | No evidence of carcinogenic activity in female rats and male/female mice; equivocal evidence in male rats in one NTP study. Trivalent chromium is generally not considered carcinogenic. | Trivalent chromium is generally not considered carcinogenic. | Trivalent chromium is generally not considered carcinogenic. |
Experimental Protocols
Genotoxicity Assessment
1. Ames Test (Bacterial Reverse Mutation Assay):
This test is a widely used method for evaluating the mutagenic potential of a chemical substance.
-
Principle: The assay uses several strains of the bacterium Salmonella typhimurium that are auxotrophic for the amino acid histidine, meaning they cannot synthesize it and require it in their growth medium. A potential mutagen is assessed for its ability to cause a reverse mutation (reversion) that restores the functional gene for histidine synthesis, allowing the bacteria to grow on a histidine-deficient medium.
-
Methodology:
-
The tester strains (e.g., TA98, TA100, TA1535, TA1537) are exposed to various concentrations of the test substance, both with and without a metabolic activation system (S9 mix, typically derived from rat liver). The S9 mix is included to simulate mammalian metabolism, as some chemicals only become mutagenic after being metabolized.
-
The treated bacteria are then plated on a minimal agar (B569324) medium lacking histidine.
-
After incubation for 48-72 hours, the number of revertant colonies is counted.
-
A significant, dose-dependent increase in the number of revertant colonies compared to a negative (solvent) control indicates a mutagenic potential of the test substance. Positive controls with known mutagens are run in parallel to ensure the validity of the test system.
-
2. In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474):
This assay is used to detect damage to chromosomes or the mitotic apparatus in erythroblasts of animals, usually rodents.
-
Principle: The test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that are left behind when a developing erythroblast expels its main nucleus to become a red blood cell. An increase in the frequency of micronucleated polychromatic (immature) erythrocytes in treated animals is an indication of genotoxicity.
-
Methodology:
-
Animals (typically rats or mice) are exposed to the test substance, usually via oral gavage or intraperitoneal injection, at multiple dose levels.
-
A concurrent negative control group (vehicle only) and a positive control group (treated with a known genotoxic agent) are included.
-
At appropriate time intervals after exposure (e.g., 24 and 48 hours), bone marrow is extracted, or peripheral blood is collected.
-
The cells are stained, and the frequency of micronucleated polychromatic erythrocytes is determined by microscopic analysis.
-
A statistically significant, dose-dependent increase in the frequency of micronucleated cells in the treated groups compared to the negative control group indicates that the test substance is genotoxic in vivo.
-
Signaling Pathway
Insulin (B600854) Signaling and the Role of Chromium
Trivalent chromium is believed to play a role in glucose metabolism by potentiating the action of insulin. The proposed mechanism involves a low-molecular-weight chromium-binding substance known as chromodulin.
Discussion and Conclusion
The available data suggest that organic chromium(III) supplements, including this compound, chromium nicotinate, and chromium-enriched yeast, have a low order of acute toxicity. Long-term studies have established high NOAELs for this compound and chromium yeast, indicating a wide margin of safety at typical supplemental doses.
However, some in vitro studies have raised concerns about the potential for this compound to cause DNA damage at high concentrations, a concern not generally associated with chromium nicotinate or chromium-enriched yeast in the reviewed literature. It is hypothesized that the picolinate ligand itself may contribute to these effects. It is crucial to note that these in vitro findings have not been consistently replicated in in vivo animal studies.
The choice of an organic chromium supplement should be guided by a thorough evaluation of the scientific evidence for both efficacy and safety. While all three forms appear to be safe at recommended doses, the nuances in their toxicological profiles, particularly concerning in vitro genotoxicity, may warrant consideration for specific research and development applications. Further direct comparative studies under standardized protocols would be beneficial to provide a more definitive ranking of the safety profiles of these supplements.
References
- 1. Mechanisms of Chromium-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromium: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 3. Chromium | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 4. aksci.com [aksci.com]
- 5. go.drugbank.com [go.drugbank.com]
Safety Operating Guide
Proper Disposal of Chromium Picolinate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chromium picolinate (B1231196) is paramount for laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage chromium picolinate waste, from initial handling to final disposal, in accordance with regulatory standards. Adherence to these protocols minimizes risks and ensures a safe laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This minimizes exposure and mitigates potential health risks.
-
Personal Protective Equipment (PPE): Always wear chemical-impermeable gloves, tightly fitting safety goggles with side-shields, and a lab coat.[1][2] In cases of insufficient ventilation or potential for dust formation, a full-face respirator is recommended.[1]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of dust or aerosols.[1][3]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with plenty of water.
-
Ignition Sources: Keep this compound away from heat and all sources of ignition.
Step-by-Step Disposal Protocol
The disposal of this compound waste must be conducted in a manner that is compliant with local, state, and federal regulations. Do not discharge this compound to sewer systems or contaminate water, foodstuffs, feed, or seed.
1. Waste Identification and Segregation:
-
Hazardous Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations for complete and accurate classification. Solid waste containing chromium may be classified under EPA hazardous waste number D007 if an extract contains more than 5 mg/L of chromium.
-
Segregation: Store this compound waste separately from incompatible materials, such as strong oxidizing agents. Keep waste containers in a designated and properly labeled area.
2. Waste Collection and Containerization:
-
Container Requirements: Collect waste in a suitable, tightly closed, and properly labeled container. The container must be in good condition and compatible with the chemical waste.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and the quantity. Do not use abbreviations or chemical formulas.
-
Accumulation: Keep waste containers closed at all times except when adding waste. Store containers in a designated satellite accumulation area (SAA) near the point of generation.
3. Spill and Contamination Management:
-
Minor Spills: For small spills, use appropriate tools to carefully collect the solid material and place it in a designated waste disposal container, avoiding dust generation. The contaminated area can then be cleaned by spreading water and disposing of the cleaning materials as hazardous waste.
-
Major Spills: In the event of a large spill, evacuate personnel from the area and control entry. If it is safe to do so, prevent further leakage. Use a HEPA-filter vacuum for clean-up and place the material into sealed containers for disposal.
-
Contaminated Materials: Any materials contaminated with this compound, such as gloves, pipette tips, and paper towels, should be disposed of as solid chromium-contaminated waste in designated containers.
4. Final Disposal:
-
Licensed Disposal Facility: The primary recommended disposal method is to send the waste to a licensed chemical destruction plant.
-
Controlled Incineration: Controlled incineration with flue gas scrubbing is another acceptable method of disposal.
-
Professional Waste Management: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and disposal of the this compound waste.
Quantitative Data for Chromium Waste
| Parameter | Guideline/Regulation | Source |
| EPA Hazardous Waste Number | D007 (for chromium) if an extract from a solid waste contains > 5 mg/L of chromium | |
| Occupational Exposure Limit (TWA) | 0.5 mg/m³ (NIOSH REL and ACGIH TLV), 1 mg/m³ (OSHA PEL) | |
| Sewerable Limits for Chromium | Typically <2-5 ppm (check local regulations) |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, a general procedure for treating chromium-containing laboratory waste involves the reduction of hexavalent chromium (Cr(VI)) to the less toxic trivalent chromium (Cr(III)), followed by precipitation.
In-Lab Treatment of Aqueous Chromium Waste (General Procedure):
-
Materials: Sodium metabisulfite (B1197395) or sodium thiosulfate, sulfuric acid or hydrochloric acid, sodium carbonate or sodium hydroxide, pH indicator strips or meter.
-
Procedure:
-
Under acidic conditions in a chemical fume hood, a reducing agent (e.g., sodium metabisulfite) is added to the aqueous chromium waste to reduce Cr(VI) to Cr(III).
-
Once the reduction is complete, a base (e.g., sodium carbonate) is slowly added to neutralize the acid and raise the pH to between 7 and 8.
-
This causes the trivalent chromium to precipitate as chromium(III) hydroxide.
-
The solid precipitate is collected and disposed of as hazardous waste, while the remaining liquid is tested to ensure it meets local sewerable limits before disposal.
-
Visualizing the Disposal Workflow
To further clarify the proper disposal procedures for this compound, the following diagrams illustrate the decision-making process and logical flow.
Caption: Decision workflow for this compound waste management.
Caption: Step-by-step solid this compound disposal procedure.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Chromium Picolinate
For laboratory professionals engaged in drug development and scientific research, ensuring a safe handling protocol for chemical compounds is paramount. This guide provides essential safety and logistical information for the handling of Chromium picolinate (B1231196), empowering you to maintain a secure and efficient laboratory environment.
Core Safety and Handling Summary
Chromium picolinate is a solid, typically a brownish-red or light purple-pink powder, that is slightly soluble in water.[1][2] While it is considered slightly hazardous, proper handling and the use of appropriate personal protective equipment (PPE) are crucial to mitigate any potential risks.[2] The primary hazards associated with this compound are skin, eye, and respiratory irritation.[1][3]
Exposure Limits and Physical Properties
Understanding the occupational exposure limits and physical characteristics of this compound is the first step in safe handling.
| Parameter | Value | Source |
| Form | Solid (Powder) | |
| Appearance | Brownish-red or Light purple-pink powder | |
| Odor | Odorless | |
| Molecular Weight | 418.3 g/mole | |
| Time-Weighted Average (TWA) Exposure Limit | 0.5 mg/m³ | |
| Solubility | Slightly soluble in water (185.2 mg/L) |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential when handling this compound to prevent contact and inhalation.
Standard Handling PPE
For routine procedures involving small quantities of this compound, the following PPE is mandatory:
-
Eye Protection: Chemical splash-resistant safety glasses or goggles with side protection are necessary to prevent eye contact.
-
Hand Protection: Wear impervious gloves, such as light-weight rubber gloves, to avoid skin contact.
-
Body Protection: A lab coat or long-sleeved clothing is required to protect the skin.
-
Respiratory Protection: Use a dust respirator to avoid inhaling the powder. Ensure it is an approved/certified respirator or equivalent.
Large Spill or High-Exposure Scenarios
In the event of a large spill or when there is a potential for high exposure, the following enhanced PPE is required:
-
Eye Protection: Splash goggles and a face shield should be used for maximum protection.
-
Hand Protection: Chemical-resistant gloves are mandatory.
-
Body Protection: A full suit and boots are necessary to prevent any skin contact.
-
Respiratory Protection: A self-contained breathing apparatus (SCBA) should be used to avoid inhalation of the product.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
Step-by-Step Handling and Disposal Procedures
Adherence to a strict operational and disposal plan is critical for safety and compliance.
I. Preparation and Handling
-
Ventilation: Always handle this compound in a well-ventilated area. The use of a fume hood or local exhaust ventilation is strongly recommended to keep airborne levels below the recommended exposure limits.
-
Grounding: Ground all equipment containing the material to prevent static discharge, which can be an ignition source for dust explosions.
-
Avoid Dust Formation: Minimize the generation of dust during handling.
-
Personal Hygiene: Wash hands thoroughly after handling the material. Do not eat, drink, or smoke in the handling area.
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place. Keep it away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents.
II. Spill Management
-
Small Spills:
-
Wear appropriate PPE (Standard Handling).
-
Use appropriate tools to carefully scoop the spilled solid into a designated waste disposal container.
-
Clean the contaminated surface by spreading water on it and dispose of the cleaning materials according to local and regional authority requirements.
-
-
Large Spills:
-
Evacuate the area and ensure adequate ventilation.
-
Wear enhanced PPE.
-
Use a shovel to place the material into a convenient waste disposal container.
-
Finish cleaning by spreading water on the contaminated surface and allow it to be evacuated through the sanitary system, ensuring the concentration does not exceed the TLV.
-
III. Disposal
-
Waste Characterization: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations.
-
Disposal Method: It is recommended that the material not be disposed of into the environment or sewage system. Offer surplus and non-recyclable solutions to a licensed disposal company. One method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.
Safe Handling and Disposal Workflow
The following diagram illustrates the complete workflow for the safe handling and disposal of this compound.
Caption: A comprehensive workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
